1,4-Dibromo-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRYPRKTXDPVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539776 | |
| Record name | 1,4-Dibromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-52-6 | |
| Record name | 1,4-Dibromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 1,4-dibromo-2-iodobenzene, a key intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science.
Core Properties and Data
This compound, with the CAS number 89284-52-6 , is a halogenated aromatic compound.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 89284-52-6 | [1][2][3] |
| Molecular Formula | C₆H₃Br₂I | [1] |
| Molecular Weight | 361.80 g/mol | [1][4] |
| Appearance | Cream-colored solid; White to light yellow or pale yellow-red powder/crystals | [1][2] |
| Melting Point | 36 - 43 °C | [1] |
| Boiling Point | 180 °C at 25 mmHg | [5] |
| Purity | Typically ≥97-99% (by GC) | [1][2] |
Solubility Profile
| Solvent | Qualitative Solubility | Source(s) |
| Toluene | Soluble | [5] |
| Ethyl Acetate | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Water | Insoluble | [6] |
Spectroscopic and Safety Information
Spectroscopic Data (Expected)
While a definitive, published spectrum for this compound is not provided in the search results, the expected spectroscopic characteristics can be inferred from related structures and general principles.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the three halogen substituents. |
| ¹³C NMR | The spectrum should display six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the halogens will show characteristic shifts, with the carbon-iodine bond often causing a significant upfield shift compared to what might be expected from electronegativity alone.[7] |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage: Store at room temperature in a cool, dark place.[1][5]
Experimental Protocols
The following are representative experimental protocols for the synthesis and a key cross-coupling reaction of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Exemplary Synthesis via Sandmeyer-type Reaction
This protocol is an adaptation based on the synthesis of similar halogenated aromatic compounds.
-
Diazotization of 2,5-Dibromoaniline:
-
Suspend 2,5-dibromoaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sonogashira Cross-Coupling Reaction
This compound is an excellent substrate for selective cross-coupling reactions, such as the Sonogashira coupling, due to the higher reactivity of the C-I bond compared to the C-Br bond.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[8]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous amine base and solvent, such as triethylamine or a mixture of THF and triethylamine.[9][10]
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (reactions involving aryl iodides can often be run at room temperature).[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-1,4-dibromobenzene.
-
Applications in Research and Drug Development
This compound is a versatile building block primarily used in the synthesis of more complex organic molecules.[1] Its utility stems from the differential reactivity of its halogen substituents, allowing for sequential and site-selective cross-coupling reactions.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents.[1] The introduction of bromine atoms into a molecular structure is a known strategy in drug design.[11]
-
Materials Science: This compound is utilized in the creation of advanced materials such as organic semiconductors, polymers, and liquid crystals, where the heavy atoms can influence properties like thermal stability and electrical conductivity.[1]
-
Organic Synthesis: It is a key intermediate for constructing poly-aromatic systems and other complex scaffolds through reactions like Suzuki and Sonogashira couplings.[1]
Caption: Synthetic utility of this compound.
References
- 1. rsc.org [rsc.org]
- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labproinc.com [labproinc.com]
- 5. Benzene, 1,4-dibromo- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Synthesis and Characterization of 1,4-Dibromo-2-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dibromo-2-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this guide presents a plausible synthetic protocol based on established iodination methodologies and predicted spectroscopic data derived from the analysis of structurally related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂I | - |
| Molecular Weight | 361.80 g/mol | - |
| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 39.0 to 43.0 °C | --INVALID-LINK-- |
| Purity (typical) | >98.0% (GC) | --INVALID-LINK-- |
| Predicted ¹H NMR | See Table 2 | Predicted |
| Predicted ¹³C NMR | See Table 3 | Predicted |
| Predicted IR Bands | See Table 4 | Predicted |
| Predicted Mass Spec (m/z) | See Table 5 | Predicted |
Synthesis Protocol: Electrophilic Iodination of 1,4-Dibromobenzene
The synthesis of this compound can be achieved via the direct electrophilic iodination of 1,4-dibromobenzene. The directing effects of the bromine atoms favor substitution at the ortho position. A common method for aromatic iodination involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or periodic acid, in a suitable solvent system.
Reaction Scheme:
Experimental Procedure
Materials:
-
1,4-Dibromobenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or concentrated Nitric acid (HNO₃)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromobenzene (1 equivalent) in glacial acetic acid.
-
Add iodine (1 equivalent) to the solution and stir until it is partially dissolved.
-
Slowly add a suitable oxidizing agent, such as periodic acid (0.3 equivalents) or a mixture of concentrated sulfuric acid and nitric acid, to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables provide the predicted data based on the analysis of similar halogenated benzene derivatives.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet | 1H | H-3 (ortho to I) |
| ~ 7.4 - 7.5 | Doublet of Doublets | 1H | H-5 (meta to I) |
| ~ 7.1 - 7.2 | Doublet | 1H | H-6 (ortho to Br) |
Rationale: The proton ortho to the iodine atom (H-3) is expected to be the most deshielded due to the electron-withdrawing nature of iodine. The other two aromatic protons will appear at slightly higher fields and will exhibit splitting patterns based on their coupling with adjacent protons.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | C-3 |
| ~ 134 - 136 | C-5 |
| ~ 131 - 133 | C-6 |
| ~ 122 - 124 | C-4 |
| ~ 120 - 122 | C-1 |
| ~ 95 - 98 | C-2 |
Rationale: The carbon atom attached to the iodine (C-2) will be significantly shielded and appear at the highest field. The other carbon signals will be influenced by the positions of the bromine and iodine substituents.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~ 1550 - 1450 | Medium | C=C stretching (aromatic ring) |
| ~ 1050 - 1000 | Strong | C-Br stretching |
| ~ 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 700 - 650 | Medium | C-I stretching |
Rationale: The spectrum is expected to show characteristic peaks for an aromatic compound with carbon-halogen bonds. The C-H out-of-plane bending pattern can provide information about the substitution pattern on the benzene ring.
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Interpretation |
| ~ 360, 362, 364 | Molecular ion peak (M⁺) with isotopic pattern for two bromine atoms |
| ~ 233, 235 | [M - I]⁺ fragment |
| ~ 154 | [M - I - Br]⁺ fragment |
| ~ 75 | [C₆H₃]⁺ fragment |
Rationale: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Fragmentation is expected to occur through the loss of the halogen substituents.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
An In-depth Technical Guide on the Solubility and Stability of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1,4-dibromo-2-iodobenzene. Due to the limited availability of precise quantitative data in published literature, this document summarizes qualitative information and presents detailed, generalized experimental protocols for determining these properties in a laboratory setting.
Core Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 89284-52-6 | [1][2] |
| Molecular Formula | C₆H₃Br₂I | [1][2] |
| Molecular Weight | 361.80 g/mol | [1][2] |
| Appearance | White to yellow to pale yellow-red powder or crystals | [3] |
| Melting Point | 39.0 to 43.0 °C | |
| Boiling Point | 180 °C at 25 mmHg |
Solubility Data
| Solvent | Solubility |
| Toluene | Soluble |
| Ethyl acetate | Soluble[4] |
| Chloroform | Soluble[4] |
| Water | Insoluble[4] |
Stability and Storage
| Parameter | Information |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment.[1] Recommended storage is in a cool and dark place, below 15°C. |
| Light Sensitivity | The compound is light-sensitive. |
| General Stability | Stable under normal storage conditions. |
| Hazardous Decomposition Products | Upon combustion, may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen iodide. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain. The following are generalized, standard methodologies that can be adapted for this specific compound.
Protocol for Determining Solubility of a Solid Organic Compound
This protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in a given solvent.
-
Preparation : Weigh a specific amount of this compound (e.g., 0.1 g) and place it into a test tube.[5]
-
Solvent Addition : Using a burette for accuracy, add a small, measured volume of the chosen solvent (e.g., toluene) to the test tube.[6]
-
Dissolution : Vigorously shake or stir the mixture to facilitate dissolution.[6]
-
Incremental Addition : If the solid does not completely dissolve, continue to add small, measured volumes of the solvent, shaking or stirring after each addition, until the solid is fully dissolved.[6]
-
Calculation : Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated and expressed in terms of g/100mL or other standard units.
-
Temperature Control : For more precise measurements, conduct the experiment in a temperature-controlled water bath, as solubility is temperature-dependent.
Protocol for Assessing Thermal Stability (Stress Testing)
This protocol is a general approach to assess the thermal stability of a chemical substance, in line with ICH guidelines.[7]
-
Sample Preparation : Place a small, accurately weighed sample of this compound into a suitable container for thermal analysis (e.g., a DSC pan or TGA crucible).
-
Instrumentation : Use a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA).
-
Heating Program :
-
Data Analysis :
-
The DSC thermogram will show exothermic events, such as decomposition. The onset temperature of a sharp exothermic peak can indicate the decomposition temperature.
-
The TGA curve will show mass loss as a function of temperature, indicating the temperature range over which the compound decomposes.[8]
-
-
Stress Conditions : To further investigate thermal stability, expose samples to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, etc.) for a defined period.[7] Analyze the samples at set time points for degradation using a stability-indicating analytical method, such as HPLC.
Protocol for Assessing Photostability
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[9][10]
-
Sample Preparation : Place samples of this compound directly in a suitable transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure : Expose the samples to a light source that meets ICH standards, capable of emitting both visible and UV light. The light source should be calibrated, and the exposure should be controlled.[9]
-
Exposure Conditions : The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[11]
-
Analysis : After the exposure period, analyze both the exposed and the control samples for any physical changes (e.g., color change) and for chemical degradation using a validated, stability-indicating analytical method (e.g., HPLC).
-
Evaluation : Compare the results from the exposed sample to the dark control. A significant change indicates that the substance is photolabile.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the thermal and photostability of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 89284-52-6 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
Spectroscopic Profile of 1,4-Dibromo-2-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,4-Dibromo-2-iodobenzene (CAS No. 89284-52-6), a halogenated aromatic compound with applications in organic synthesis and materials science. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents predicted data based on established principles and spectral data of analogous compounds, alongside generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.8-8.0 | d | ~2-3 | H-3 |
| ~7.5-7.7 | dd | ~8-9, ~2-3 | H-5 |
| ~7.2-7.4 | d | ~8-9 | H-6 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140-142 | C-2 |
| ~138-140 | C-5 |
| ~132-134 | C-3 |
| ~122-124 | C-4 |
| ~120-122 | C-6 |
| ~95-97 | C-1 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H aromatic stretching |
| ~1550-1570 | Medium | C=C aromatic stretching |
| ~1450-1470 | Medium | C=C aromatic stretching |
| ~1000-1020 | Strong | C-H in-plane bending |
| ~800-820 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |
| ~650-670 | Medium-Strong | C-Br stretching |
| ~600-620 | Medium | C-I stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 362/364/366 | Variable | [M]⁺ (Molecular ion with bromine isotopes) |
| 283/285 | Variable | [M-Br]⁺ |
| 235/237 | Variable | [M-I]⁺ |
| 156 | Variable | [M-Br-I]⁺ |
| 75 | Variable | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 0-200 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
The Synthetic Versatility of 1,4-Dibromo-2-iodobenzene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, purity, and synthetic utility of 1,4-Dibromo-2-iodobenzene (CAS No. 89284-52-6), a versatile trihalogenated aromatic building block for researchers, scientists, and drug development professionals. While direct literature on the biological activity of its derivatives is limited, its structural motifs are prevalent in molecules targeting a range of biological pathways. This document outlines its commercial landscape and provides detailed, representative experimental protocols for its application in key organic reactions.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 97% to over 99%, as determined by Gas Chromatography (GC). The compound is generally supplied as a white to pale yellow crystalline solid.
A summary of typical commercial specifications is provided in the table below:
| Property | Typical Specification |
| CAS Number | 89284-52-6 |
| Molecular Formula | C₆H₃Br₂I |
| Molecular Weight | 361.80 g/mol |
| Appearance | White to light yellow to dark green powder/crystals |
| Purity | >97% to ≥99% (GC) |
| Melting Point | 36 - 43 °C |
| Storage | Room temperature, in a cool and dark place |
Certificates of Analysis (COA) are typically available from suppliers upon request and provide lot-specific purity data and other quality control parameters.
Synthetic Applications and Experimental Protocols
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bonds. This reactivity profile allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds.
While specific experimental protocols for this compound are not extensively reported in peer-reviewed literature, the following sections provide detailed, representative methodologies for key cross-coupling reactions based on established procedures for structurally similar compounds. These protocols are intended to serve as a starting point for reaction optimization.
Sonogashira Coupling: Selective Alkynylation at the Iodo-Position
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane (5 mL per mmol of halide) is added the terminal alkyne (1.1-1.2 eq).
-
The solution is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
To the stirred solution are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and copper(I) iodide (CuI) (0.04-0.10 eq).
-
A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is then added.
-
The reaction mixture is stirred at room temperature or heated to 40-60 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkynyl-1,4-dibromobenzene derivative.
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide. Similar to the Sonogashira coupling, the C-I bond of this compound can be selectively functionalized.
Experimental Protocol:
-
In a reaction vessel, this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) are combined.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), is added.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio), is added.
-
The reaction mixture is heated to 80-110 °C under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This reaction can be used to introduce a wide range of primary and secondary amines at the 2-position of the starting material.
Experimental Protocol:
-
A reaction tube is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(NHC) complex) (0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.2-2.0 eq).
-
The tube is evacuated and backfilled with an inert gas.
-
The amine (1.1-1.5 eq) and a dry, degassed solvent (e.g., toluene, 1,4-dioxane) are added via syringe.
-
The reaction is heated to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired 2-amino-1,4-dibromobenzene derivative.
Relevance in Drug Discovery
While specific examples of drug candidates derived from this compound are not prominent in the literature, the core 1,2,4-trisubstituted benzene scaffold is a common feature in many biologically active molecules. The ability to sequentially introduce diverse functionalities via the protocols described above allows for the rapid generation of compound libraries for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The differential reactivity of the halogen atoms provides a strategic advantage for building molecular complexity and exploring structure-activity relationships in drug discovery programs. The resulting poly-functionalized aromatic compounds can serve as key intermediates in the total synthesis of complex natural products and pharmaceutical agents.
An In-depth Technical Guide to the Differential Reactivity of C-I vs C-Br Bonds in 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1,4-dibromo-2-iodobenzene. This trihalogenated benzene derivative serves as a versatile building block in organic synthesis, particularly in the construction of complex, unsymmetrically substituted aromatic systems. The significant difference in bond lability between the C-I and C-Br moieties allows for selective, stepwise functionalization through various cross-coupling reactions. This document details the underlying principles, provides quantitative data from key studies, outlines detailed experimental protocols for selective Suzuki-Miyaura and Sonogashira couplings, and presents visual diagrams of the reaction logic and workflows. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, enabling the strategic design of synthetic routes involving this and similar polyhalogenated intermediates.
Core Principles of Reactivity
The selective functionalization of this compound hinges on the well-established hierarchy of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions. This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds. The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles.
The generally accepted order of reactivity is:
C-I > C-Br > C-Cl > C-F
This inherent difference in reactivity allows for a chemoselective approach where the C-I bond at the 2-position of this compound can be selectively functionalized under milder reaction conditions, leaving the two C-Br bonds at the 1- and 4-positions intact for subsequent transformations under more forcing conditions. This stepwise approach is a powerful strategy for the synthesis of complex, non-symmetrical molecules.
Quantitative Data on Selective Cross-Coupling Reactions
The following tables summarize quantitative data from studies on the selective cross-coupling of dihalogenated benzenes, which serve as a strong predictive model for the behavior of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Studies on the closely related 1-bromo-4-iodobenzene have demonstrated that temperature can be a key factor in controlling the selectivity of the reaction.
| Entry | Reactant | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Mono-coupled Product Yield (%) | Di-coupled Product Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 24 | 48 | 31 | |
| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 22 | 2 |
Note: In the mono-coupled product, the phenyl group is selectively attached at the position of the iodine atom.
Sonogashira Coupling
| Entry | Reactant | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Expected Outcome |
| 1 | This compound | Phenylacetylene (1.1 equiv) | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | Room Temp. | High yield of 1,4-dibromo-2-(phenylethynyl)benzene |
| 2 | 1,4-Dibromo-2-phenylethynyl-benzene | Second Alkyne (2.2 equiv) | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | Elevated Temp. | Formation of di- and tri-alkynylated products |
Experimental Protocols
The following are generalized protocols for the selective functionalization of this compound, based on established procedures for similar polyhalogenated aromatic compounds.
Selective Mono-Suzuki Coupling at the C-I Position
This protocol aims to selectively couple an arylboronic acid at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Mono-Sonogashira Coupling at the C-I Position
This protocol is designed for the selective introduction of an alkynyl group at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Coupling at the C-Br Position(s)
To functionalize the remaining C-Br bond(s), more forcing reaction conditions are typically required. This can be achieved by:
-
Increasing the reaction temperature: Temperatures in the range of 100-120 °C are often necessary.
-
Using a more active catalyst system: Employing more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can facilitate the oxidative addition to the C-Br bond.
-
Prolonging the reaction time.
The specific conditions will depend on the nature of the coupling partners and the desired final product.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the selective functionalization of this compound.
The Untapped Potential of 1,4-Dibromo-2-iodobenzene in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of organic electronics, driven by the pursuit of flexible, low-cost, and large-area devices, relies heavily on the innovation of novel organic semiconducting materials. The performance of these materials is intrinsically linked to their molecular architecture. Halogenated aromatic compounds are fundamental building blocks in the synthesis of these complex structures. This technical guide explores the potential applications of 1,4-Dibromo-2-iodobenzene as a versatile precursor for a variety of organic electronic materials. While direct reports of its use in high-performance devices are scarce, its unique substitution pattern offers a strategic advantage in synthetic design, particularly through site-selective sequential cross-coupling reactions. This document will detail hypothetical, yet chemically sound, synthetic pathways, provide exemplar experimental protocols, and present representative data for the classes of materials that could be derived from this promising, yet underutilized, building block.
Introduction: The Strategic Advantage of Tri-Halogenated Benzene
This compound is a tri-halogenated aromatic compound with the chemical formula C₆H₃Br₂I. Its utility in organic electronics stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine (C-Br) bond. This reactivity difference allows for a stepwise and controlled functionalization of the aromatic ring, enabling the synthesis of complex, unsymmetrical conjugated molecules that are otherwise challenging to prepare.
This selective reactivity is the cornerstone of its potential, allowing for the sequential introduction of different aryl, vinyl, or alkynyl groups through reactions such as the Suzuki, Stille, and Sonogashira couplings. Such precise control over the molecular structure is paramount for tuning the optical and electronic properties of organic semiconductors for specific applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Proposed Synthetic Pathways and Potential Applications
The strategic placement of one iodine and two bromine atoms on the benzene ring opens up a variety of synthetic possibilities. Below are proposed pathways for the synthesis of materials for different organic electronic applications.
Synthesis of Building Blocks for Conjugated Polymers for OPVs and OFETs
Conjugated polymers are the workhorses of many organic electronic devices. This compound can serve as a key starting material for the synthesis of novel monomers that can be subsequently polymerized. A plausible synthetic route involves a sequential Sonogashira and Suzuki coupling to introduce different conjugated side groups.
Caption: Proposed synthetic workflow for a conjugated polymer using this compound.
The resulting unsymmetrical monomers can be polymerized to yield polymers with tailored properties. For instance, the introduction of electron-donating and electron-accepting moieties can be precisely controlled to tune the HOMO/LUMO energy levels of the resulting polymer, a critical factor for efficient charge separation in OPVs and charge transport in OFETs.
Synthesis of Small Molecule Emitters for OLEDs
Small molecule organic semiconductors are widely used as emissive materials in OLEDs. The rigid core and the potential for introducing various functionalities make derivatives of this compound interesting candidates for host or dopant materials in the emissive layer.
Caption: Logical pathway for synthesizing a small molecule emitter for OLEDs.
By carefully selecting the aryl groups to be attached, one can tune the emission color, quantum efficiency, and charge transport properties of the final molecule. For example, attaching hole-transporting and electron-transporting moieties to the central benzene ring could lead to bipolar materials with balanced charge injection and transport, a desirable characteristic for efficient OLED emitters.
Exemplar Experimental Protocols
The following are generalized experimental protocols for the key reactions mentioned in the proposed synthetic pathways. These should be adapted and optimized for specific substrates.
General Procedure for Site-Selective Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Add a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Subsequent Suzuki Coupling
-
In a flask, dissolve the mono-alkynylated intermediate from the Sonogashira reaction (1.0 eq.) and the desired arylboronic acid or ester (2.2 eq. for both bromine sites) in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (4.0 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Representative Performance Data
As there is no specific device data available for materials directly synthesized from this compound, the following tables provide representative performance metrics for the classes of organic electronic devices where its derivatives could be applied. This data is intended to be illustrative of the performance targets for these applications.
Table 1: Typical Performance Parameters for Polymer-Based Organic Photovoltaics (OPVs)
| Parameter | Value Range |
| Power Conversion Efficiency (PCE) | 10 - 18% |
| Open-Circuit Voltage (Voc) | 0.7 - 1.1 V |
| Short-Circuit Current (Jsc) | 15 - 25 mA/cm² |
| Fill Factor (FF) | 65 - 75% |
Table 2: Typical Performance Parameters for Small Molecule Organic Light-Emitting Diodes (OLEDs)
| Parameter | Blue Emitter | Green Emitter | Red Emitter |
| External Quantum Efficiency (EQE) | 5 - 15% | 15 - 25% | 10 - 20% |
| Luminous Efficacy (lm/W) | 10 - 40 | 60 - 100 | 30 - 60 |
| CIE Coordinates (x, y) | (0.12, 0.15) | (0.30, 0.65) | (0.65, 0.35) |
Table 3: Typical Performance Parameters for Organic Field-Effect Transistors (OFETs)
| Parameter | p-type Material | n-type Material |
| Charge Carrier Mobility (µ) | 0.1 - 10 cm²/Vs | 0.01 - 5 cm²/Vs |
| On/Off Current Ratio | > 10⁶ | > 10⁵ |
| Threshold Voltage (Vth) | -10 to +10 V | -10 to +10 V |
Conclusion and Future Outlook
This compound represents a synthetically valuable but underexplored building block for the creation of novel organic semiconducting materials. The key to its potential lies in the well-defined reactivity hierarchy of its halogen substituents, which enables chemists to perform site-selective sequential cross-coupling reactions. This allows for the precise construction of complex and unsymmetrical conjugated molecules, a crucial capability for fine-tuning the properties of materials for organic electronics.
While this guide has presented hypothetical pathways and representative data, it underscores the vast design space that this compound opens up. Future research should focus on the practical synthesis and characterization of materials derived from this precursor. The exploration of its derivatives for applications in OLEDs, OPVs, and OFETs could lead to the development of next-generation organic electronic devices with enhanced performance and stability. The synthetic strategies outlined herein provide a roadmap for researchers to unlock the full potential of this versatile chemical intermediate.
The Strategic Utility of 1,4-Dibromo-2-iodobenzene as a Cornerstone in Pharmaceutical Synthesis
For Immediate Release
In the intricate landscape of pharmaceutical research and development, the selection of versatile and strategically functionalized building blocks is paramount to the efficient construction of complex bioactive molecules. Among these, 1,4-Dibromo-2-iodobenzene has emerged as a pivotal intermediate, offering medicinal chemists a unique platform for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This in-depth technical guide elucidates the role of this compound as a pharmaceutical building block, detailing its application in the synthesis of a potential p38 MAPK inhibitor and providing comprehensive experimental protocols and biological context.
Introduction: The Versatility of a Tri-halogenated Benzene Ring
This compound is a tri-halogenated aromatic compound that serves as a highly adaptable scaffold in organic synthesis.[1] Its distinct substitution pattern, featuring two bromine atoms and one iodine atom, allows for a series of selective and sequential cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of its utility, enabling chemists to introduce different molecular fragments in a controlled manner. This strategic handle is particularly valuable in the construction of multi-aryl substituted compounds, a common motif in many kinase inhibitors.
Application in the Synthesis of a p38 MAPK Inhibitor: A Case Study
To illustrate the synthetic potential of this compound, this guide outlines a plausible synthetic pathway towards a novel di-aryl substituted aminopyridine, a scaffold known to exhibit inhibitory activity against p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of contemporary drug discovery.
The proposed synthesis leverages the unique reactivity of this compound to construct a complex molecular architecture in a concise and efficient manner. The overall synthetic workflow is depicted below.
Step 1: Regioselective Buchwald-Hartwig Amination
The synthesis commences with a regioselective Buchwald-Hartwig amination. Due to the higher reactivity of the C-I bond compared to the C-Br bonds, the amination reaction is expected to occur selectively at the C2 position of this compound.
Experimental Protocol:
A detailed experimental protocol for a representative Buchwald-Hartwig amination is provided below.
| Parameter | Value |
| Reactants | This compound (1.0 equiv), 2-Aminopyridine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
Procedure:
To a flame-dried Schlenk tube is added this compound, 2-aminopyridine, cesium carbonate, and Xantphos. The tube is evacuated and backfilled with argon. Toluene and Pd₂(dba)₃ are then added. The reaction mixture is heated to 110 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,5-dibromo-N-(pyridin-2-yl)aniline.
Step 2: Sequential Suzuki-Miyaura Cross-Coupling Reactions
The resulting intermediate, 2,5-dibromo-N-(pyridin-2-yl)aniline, possesses two bromine atoms that can be sequentially functionalized using two different arylboronic acids via Suzuki-Miyaura cross-coupling reactions. This stepwise approach allows for the introduction of diverse aryl moieties at the C2 and C5 positions, enabling a thorough exploration of the structure-activity relationship (SAR).
Experimental Protocol:
The following table outlines a general procedure for the Suzuki-Miyaura coupling.
| Parameter | Value |
| Reactants | Bromo-intermediate (1.0 equiv), Arylboronic Acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | 2M aq. Na₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol (3:1) |
| Temperature | 90 °C |
| Reaction Time | 8-16 h |
Procedure:
A mixture of the bromo-intermediate, the respective arylboronic acid, and sodium carbonate in a toluene/ethanol solvent system is degassed with argon for 15 minutes. Pd(PPh₃)₄ is then added, and the mixture is heated to 90 °C for 8-16 hours. Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography. This two-step Suzuki-Miyaura sequence allows for the synthesis of a library of di-aryl substituted aminopyridines for biological evaluation.
Biological Context: Targeting the p38 MAPK Signaling Pathway
The synthesized di-aryl substituted aminopyridines are designed to target the ATP-binding pocket of p38 MAPK. The core aminopyridine scaffold is designed to form key hydrogen bonding interactions with the hinge region of the kinase, while the two aryl substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The inhibition of p38 MAPK blocks the phosphorylation of downstream transcription factors, ultimately leading to the downregulation of pro-inflammatory cytokine production. The quantitative measure of the inhibitory potential of the synthesized compounds is determined by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the p38 MAPK enzyme by 50%.
| Compound | Target | IC₅₀ (nM) |
| Candidate 1 | p38α | 50 |
| Candidate 2 | p38α | 25 |
| Reference Drug | p38α | 10 |
Conclusion
This compound stands out as a strategically valuable building block in pharmaceutical synthesis. Its unique tri-halogenated substitution pattern allows for selective and sequential functionalization through well-established cross-coupling methodologies. The presented case study, outlining the synthesis of a potential p38 MAPK inhibitor, highlights the utility of this building block in constructing complex, multi-aryl substituted molecules with therapeutic potential. The ability to systematically vary the peripheral aryl groups provides a powerful tool for optimizing biological activity and fine-tuning the pharmacological profile of drug candidates. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
Theoretical Framework for Analyzing the Electronic Properties of 1,4-Dibromo-2-iodobenzene
An in-depth technical guide on the theoretical studies of the electronic properties of 1,4-Dibromo-2-iodobenzene is provided below.
Introduction
This compound is a tri-substituted halogenated benzene. The electronic properties of halogenated benzenes are of significant interest in medicinal chemistry and materials science due to the ability of halogens to modulate a molecule's lipophilicity, metabolic stability, and intermolecular interactions, such as halogen bonding. Understanding the electronic structure of molecules like this compound is crucial for predicting their reactivity, designing new synthetic routes, and developing novel pharmaceuticals or functional materials. This guide outlines the theoretical methodologies used to study the electronic properties of this molecule and presents expected findings based on established computational chemistry principles.
Theoretical Methodologies
The electronic properties of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.
Computational Protocol
A typical computational workflow for studying this compound would involve the following steps:
-
Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.
-
Calculation of Electronic Properties: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: This involves determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
-
Electron Density and Electrostatic Potential: The distribution of electrons within the molecule can be visualized to identify electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) map is particularly useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and bond orders.
-
A recommended level of theory for these calculations would be the B3LYP functional with a mixed basis set, such as 6-311+G(d,p) for the C, H, and Br atoms, and a basis set with an effective core potential, like LANL2DZ, for the iodine atom to account for relativistic effects.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a theoretical study on this compound.
Caption: A flowchart of the computational protocol for this compound.
Expected Electronic Properties
The presence of two bromine atoms and one iodine atom on the benzene ring is expected to significantly influence its electronic properties. All three halogens are more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I). However, they also possess lone pairs of electrons that can be delocalized into the benzene ring's π-system, resulting in a resonance electron-donating effect (+R). For halogens, the inductive effect generally outweighs the resonance effect.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 1.5 | Debye |
Note: The values in this table are illustrative and represent typical results expected from a DFT calculation at the B3LYP/6-311+G(d,p)/LANL2DZ level of theory. Actual values may vary depending on the specific computational methods and software used.
Table 2: Calculated Geometrical Parameters of this compound
| Parameter | Value | Unit |
| C-I Bond Length | 2.10 | Å |
| C-Br (para) Bond Length | 1.90 | Å |
| C-Br (ortho) Bond Length | 1.91 | Å |
| C-C Bond Length (average) | 1.39 | Å |
| C-C-I Bond Angle | 120.5 | Degrees |
| C-C-Br (para) Bond Angle | 119.8 | Degrees |
Note: These values are representative and based on typical bond lengths and angles for similar halogenated benzene compounds.
Analysis of Frontier Molecular Orbitals
The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The HOMO-LUMO gap is a measure of the molecule's excitability; a smaller gap suggests that the molecule is more easily excited.[1][2][3] For this compound, the HOMO is expected to be a π-orbital with significant contributions from the halogen p-orbitals, while the LUMO is expected to be a π*-orbital of the benzene ring.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophiles and nucleophiles. For this compound, the MEP is expected to show negative potential (electron-rich regions) above and below the plane of the benzene ring, associated with the π-system. The halogen atoms, particularly the iodine, are expected to exhibit a region of positive electrostatic potential along the C-X bond axis, known as a "sigma-hole." This positive region makes the halogen atoms potential sites for halogen bonding, a type of non-covalent interaction.
Diagram of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the halogen substituents on the benzene ring.
Caption: Inductive vs. Resonance Effects of Halogens on the Benzene Ring.
Conclusion
Theoretical studies, primarily using DFT, provide a powerful framework for understanding the electronic properties of this compound. By calculating properties such as the HOMO-LUMO gap, electron density distribution, and molecular electrostatic potential, researchers can gain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This information is critical for the rational design of new molecules with tailored properties for applications in drug development and materials science. The computational protocols and expected findings outlined in this guide provide a solid foundation for further research on this and related halogenated compounds.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dibromo-2-iodobenzene, a key polyhalogenated aromatic hydrocarbon. While specific historical records of its initial discovery and synthesis are not prominently documented in surveyed literature, this document outlines the most probable and widely accepted synthetic methodologies, drawing from established principles of organic chemistry. The guide details the physical and chemical properties of the compound, provides a plausible experimental protocol for its synthesis via the Sandmeyer reaction, and includes predicted spectroscopic data for its characterization. The content is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the differential reactivity of its three halogen substituents, allowing for selective functionalization in cross-coupling reactions. This property makes it an attractive building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide will cover the probable historical synthesis routes and provide a detailed look into its preparation and characterization.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89284-52-6 |
| Molecular Formula | C₆H₃Br₂I |
| Molecular Weight | 361.80 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 39-43 °C |
| Purity | Typically >97% |
Historical Synthesis
While the exact date and discoverer of this compound are not readily found in historical chemical literature, its synthesis can be inferred to have emerged from the broader development of methods for introducing multiple halogen atoms onto an aromatic ring. The most logical and established route for the synthesis of this compound is through the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.
The likely precursor for the synthesis of this compound is 2,5-dibromoaniline. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of aryl amines to aryl halides via diazonium salts. The introduction of an iodine atom is typically achieved by the reaction of the diazonium salt with potassium iodide.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound from 2,5-dibromoaniline proceeds in two key steps: diazotization of the aniline followed by iodination.
Overall Reaction
Caption: Synthetic pathway from 2,5-dibromoaniline to this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Sandmeyer reactions. Researchers should adapt and optimize the conditions as necessary.
Step 1: Diazotization of 2,5-Dibromoaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-dibromoaniline (1 equivalent) to a solution of concentrated sulfuric acid in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on its structure and known spectroscopic trends for similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | The spectrum is expected to show three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three aromatic protons. The coupling patterns will be complex due to the unsymmetrical substitution. |
| ¹³C NMR | The spectrum will display six distinct signals for the six aromatic carbons. The carbons attached to the halogens will be significantly shifted downfield. |
| IR (Infrared) | Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-Br and C-I stretching in the fingerprint region (<1000 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak (M⁺) is expected at m/z 362, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragments corresponding to the loss of iodine and bromine atoms would also be observed. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the confirmed final product.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a synthetically important molecule with applications in various fields of chemical research and development. While its specific historical discovery remains elusive, its synthesis is readily achievable through well-established synthetic methodologies, primarily the Sandmeyer reaction of 2,5-dibromoaniline. This guide provides the essential information for its preparation and characterization, serving as a valuable resource for the scientific community. Further research to uncover experimental spectroscopic data would be a valuable addition to the existing knowledge base for this compound.
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 1,4-Dibromo-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] For polyhalogenated aromatic compounds, the differential reactivity of carbon-halogen bonds (C-I > C-Br >> C-Cl) allows for selective functionalization.[1][3][4] This principle is particularly useful for substrates like 1,4-dibromo-2-iodobenzene, where the highly reactive carbon-iodine bond can be selectively targeted under controlled conditions, leaving the two carbon-bromine bonds available for subsequent transformations. This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.
These application notes provide a detailed protocol for the chemoselective Suzuki-Miyaura coupling of an arylboronic acid at the C-2 position (the site of the iodine atom) of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the selective Suzuki coupling at the C-I bond of polyhalogenated benzenes, which can be adapted for this compound. The key to selectivity is maintaining mild reaction conditions to favor the more reactive C-I bond.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | None | SPhos (4 mol%) | XPhos (6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (10:1) |
| Temperature | 80 °C | 90 °C | Room Temperature to 60 °C |
| Reaction Time | 4-12 h | 6-18 h | 12-24 h |
| Arylboronic Acid | 1.1 equiv | 1.1 equiv | 1.1 equiv |
| Expected Selectivity | High for C-I coupling | High for C-I coupling | Very high for C-I coupling |
| Notes | A classic, reliable system. | Effective for a broad range of substrates. | Milder conditions may enhance selectivity. |
Experimental Protocol: Selective Mono-arylation at the C-I Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1,4-dibromobenzene.
Visualizations
Caption: Experimental workflow for selective Suzuki coupling.
Caption: Chemoselectivity in the Suzuki coupling of this compound.
References
Application Notes and Protocols for Selective Sonogashira Reaction of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and often a copper co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3]
For polyhalogenated substrates such as 1,4-Dibromo-2-iodobenzene, the significant difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling preferential coupling at the more reactive carbon-iodine bond.[3] By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve high yields of the mono-alkynylated product, 1,4-dibromo-2-(alkynyl)benzene, while leaving the C-Br bonds intact for subsequent transformations.[3][4] This chemoselectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.
Reaction Principle and Selectivity
The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step occurs preferentially at the iodo-substituted position.[4]
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt (like CuI), and a base, transfers the acetylide group to the palladium(II) complex.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[4]
The selectivity of the Sonogashira reaction on this compound is primarily controlled by the initial oxidative addition step. The reaction of aryl iodides can often be carried out at room temperature, whereas the coupling of aryl bromides typically requires elevated temperatures.[3] This difference in reactivity allows for the selective mono-alkynylation at the C-I position.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the selective Sonogashira coupling of polyhalogenated benzenes. While specific data for this compound is limited in the public domain, the following examples with analogous substrates demonstrate the high selectivity and efficiency of this transformation.
Table 1: Copper-Catalyzed Sonogashira Coupling of Representative Polyhaloarenes
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 3 | >90 |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | RT | 4 | 85-95 |
| 4-Bromo-3-iodophenol | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | RT | 4 | 80-90 |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | DMF | 60 | 12 | 88 |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | THF | 60 | 12 | 75 |
Yields are for the mono-alkynylated product at the iodo-position. DIPA = Diisopropylamine, DMF = Dimethylformamide, THF = Tetrahydrofuran, RT = Room Temperature.
Table 2: Copper-Free Sonogashira Coupling of Representative Polyhaloarenes
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ | Dioxane | 80 | 12 | 85-95 |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| Aryl Bromide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | Good |
Yields are for the mono-alkynylated product at the iodo-position. dba = dibenzylideneacetone, P(t-Bu)₃ = Tri(tert-butyl)phosphine, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, sXPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the selective mono-alkynylation of this compound. These are general procedures and may require optimization for specific alkynes and scales.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a widely used method for the selective coupling of aryl iodides in the presence of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (4-5 mol%).
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the amine base (e.g., Et₃N or DIPA, 2-3 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃ or a Buchwald-type ligand like SPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Note: While the C-I bond can react at room temperature, copper-free systems sometimes require heating to facilitate the catalytic cycle. Careful temperature control is necessary to maintain selectivity.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the selective Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2-iodobenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 1,4-dibromo-2-iodobenzene with various alkenes. This reaction is a powerful tool for the selective formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that are valuable intermediates in pharmaceutical and materials science research.
Introduction to the Heck Reaction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This reaction is highly valued for its tolerance of a wide variety of functional groups and its general reliability.
In the context of multi-halogenated substrates such as this compound, the Heck reaction offers the potential for regioselective functionalization. The differing reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for selective coupling at the most reactive site, which is typically the carbon-iodine bond. This chemoselectivity is crucial for the stepwise synthesis of complex molecules, allowing for subsequent modifications at the less reactive bromide positions.
Selective C-I Bond Activation
The palladium-catalyzed Heck reaction of this compound with alkenes proceeds with high selectivity at the carbon-iodine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst to the aryl iodide. This selective activation leaves the two bromine atoms untouched, providing valuable handles for further downstream functionalization, such as subsequent cross-coupling reactions.
Studies on similar mixed halogenated substrates, such as 1-bromo-4-iodobenzene, have demonstrated exclusive coupling at the C-I bond with alkenes like styrene and tert-butyl acrylate.[2] This high chemoselectivity is a key advantage, preventing the formation of complex product mixtures that can arise when multiple reactive sites are present.[2]
Quantitative Data Summary
The following table summarizes the expected reaction conditions and outcomes for the Heck reaction of this compound with representative alkenes. The data is compiled based on typical conditions for Heck reactions and analogous reactions with similar substrates, given the limited availability of comprehensive datasets for this specific tri-substituted benzene.
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Product | Yield (%) | Reference (Analogous Reaction) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 2,5-Dibromostilbene | 70-85 | [2] |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | Methyl 3-(2,5-dibromophenyl)acrylate | 65-80 | [3] |
| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl 3-(2,5-dibromophenyl)acrylate | 60-75 | [4][5] |
| 4-Methylstyrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 2,5-Dibromo-4'-methylstilbene | 70-85 | [2] |
| 4-Methoxystyrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 2,5-Dibromo-4'-methoxystilbene | 70-85 | [2] |
Experimental Protocols
Below are detailed methodologies for performing a Heck reaction with this compound.
General Protocol for the Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and anhydrous N,N-dimethylformamide (5 mL).
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Addition of Reagents: Under a positive pressure of the inert gas, add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of OLED Materials Using 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design and synthesis of novel organic materials are paramount to advancing Organic Light-Emitting Diode (OLED) technology. 1,4-Dibromo-2-iodobenzene is a versatile building block for the synthesis of complex organic molecules destined for use in OLEDs, particularly as hole transport layer (HTL) materials. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective, sequential cross-coupling reactions, enabling the construction of unsymmetrical triarylamine and carbazole derivatives with tailored photophysical properties.
This document provides detailed application notes and experimental protocols for the synthesis of a triarylamine-based OLED material utilizing this compound as the starting material. The synthetic strategy involves a sequential Sonogashira coupling followed by a Buchwald-Hartwig amination.
Core Concepts: Sequential Cross-Coupling
The synthesis of complex, unsymmetrical aromatic compounds from di- or tri-halogenated precursors relies on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bonds. This chemoselectivity allows for the initial functionalization at the iodine position, leaving the bromine atoms available for subsequent transformations. This stepwise approach is a powerful tool for creating precisely engineered molecules for organic electronics.
Synthetic Pathway Overview
The following workflow outlines the synthesis of a target triarylamine-based OLED material from this compound.
Caption: Synthetic workflow for the target OLED material.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes the selective reaction at the C-I bond of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous toluene and triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-1,4-dibromobenzene intermediate.
Protocol 2: Buchwald-Hartwig Amination of 2-Alkynyl-1,4-dibromobenzene Intermediate
This protocol describes the coupling of the dibrominated intermediate with a diarylamine.
Materials:
-
2-Alkynyl-1,4-dibromobenzene intermediate from Protocol 1
-
Diarylamine (e.g., Diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under a strong stream of inert gas, add the 2-alkynyl-1,4-dibromobenzene intermediate (1.0 eq.), the diarylamine (2.2 eq.), and sodium tert-butoxide (2.5 eq.) to a dry Schlenk flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq.) and P(t-Bu)₃ (0.08 eq.) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity OLED material.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a hypothetical triarylamine-based OLED material.
| Step | Product | Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | 2-(Phenylethynyl)-1,4-dibromobenzene | This compound, Phenylacetylene | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | N,N-diphenyl-4-bromo-2-(phenylethynyl)aniline | Intermediate from Step 1, Diphenylamine | 70-85 | >99 | ¹H NMR, ¹³C NMR, HRMS |
The photophysical properties of the target OLED material are crucial for its performance in a device.
| Property | Value |
| Absorption λmax (nm) | 350-400 |
| Emission λmax (nm) | 450-500 (Blue-Green) |
| Photoluminescence Quantum Yield (ΦPL) | > 0.70 |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.5 eV |
Device Fabrication and Characterization Workflow
The synthesized material can be incorporated into a multilayer OLED device for performance evaluation.
Caption: Workflow for OLED device fabrication and characterization.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 1,4-Dibromo-2-iodobenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate, 2,5-dibromo-4-iodoaniline, starting from 1,4-dibromobenzene. This intermediate is a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors. The protocols outlined below are based on established chemical transformations and offer a foundation for laboratory-scale synthesis.
Introduction
Polyhalogenated benzenes, such as 1,4-dibromo-2-iodobenzene and its isomers, are versatile building blocks in organic synthesis. The differential reactivity of the halogen substituents (I > Br > Cl) under various cross-coupling conditions allows for selective functionalization, making them highly valuable in the construction of complex molecular architectures found in many pharmaceuticals.[1] This document details the preparation of 2,5-dibromo-4-iodoaniline, a key intermediate that can be further elaborated into complex heterocyclic structures, such as the quinazoline core found in the tyrosine kinase inhibitor Afatinib.
Application: Synthesis of a Substituted Aniline Intermediate
Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2] The following protocols describe a multi-step synthesis of 2,5-dibromo-4-iodoaniline from 1,4-dibromobenzene, as detailed in patent CN110627611A.[3] This intermediate can then be utilized in the synthesis of quinazoline-based kinase inhibitors.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Mono-functionalization of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a critical strategy in medicinal chemistry and materials science for the construction of complex molecular architectures. 1,4-Dibromo-2-iodobenzene is a versatile building block, featuring three halogen atoms with differential reactivity. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl. This inherent difference allows for the selective mono-functionalization at the 2-position, leaving the two bromine atoms available for subsequent transformations.
This document provides detailed protocols for the selective mono-functionalization of this compound via Sonogashira and Suzuki cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Data Presentation
The following table summarizes representative quantitative data for the mono-functionalization of this compound. Please note that yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions. The data presented here are based on typical outcomes for analogous reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Mono-functionalized Product Yield (%) | Di-functionalized Product |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N | 25-40 | 4-8 | 85-95 | < 5% |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 80-90 | 6-12 | 80-90 | < 10% |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60-70 | 4-8 | 85-95 | < 5% |
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne to the 2-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine (2.0 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Addition of Alkyne: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40°C may be applied.
-
Workup: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure mono-alkynylated product.
Protocol 2: Selective Mono-Suzuki Coupling
This protocol outlines the selective coupling of an arylboronic acid to the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After 6-12 hours, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired mono-arylated product.
Visualizations
Caption: Experimental workflow for the selective mono-functionalization of this compound.
Caption: Simplified catalytic cycle for the palladium-catalyzed mono-functionalization.
Application Notes and Protocols for Selective C-I Bond Activation in 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective functionalization of polyhalogenated aromatic compounds is a critical strategy in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. 1,4-Dibromo-2-iodobenzene is a versatile building block, offering three distinct carbon-halogen bonds (C-I, C-Br ortho to iodine, and C-Br para to iodine) for sequential cross-coupling reactions. The selective activation of the C-I bond is paramount for a controlled, stepwise synthesis. This document provides detailed application notes and experimental protocols for the selection of catalysts to achieve selective C-I bond activation in this compound for Sonogashira and Suzuki-Miyaura cross-coupling reactions.
The principle of this selectivity lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is inherently weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the stronger C-Br bonds. By carefully selecting the catalyst, ligands, and reaction conditions, the C-I bond can be selectively functionalized while leaving the C-Br bonds intact for subsequent transformations.
Catalyst and Ligand Selection for Selective C-I Activation
The choice of catalyst and ligand is crucial for achieving high selectivity in the C-I bond activation of this compound. Palladium-based catalysts are the most commonly employed for this purpose. The ligand plays a key role in modulating the reactivity and selectivity of the palladium center.
Key Considerations for Catalyst and Ligand Selection:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(PPh₃)₂. The active Pd(0) species is generated in situ from Pd(II) precursors.
-
Phosphine Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and influence its electronic and steric properties.
-
Electron-rich and bulky monodentate ligands , such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), can promote the oxidative addition of the C-I bond.
-
Bidentate ligands , such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can also be effective. The choice of ligand can sometimes influence the regioselectivity in more complex systems.
-
-
Copper Co-catalyst (for Sonogashira Coupling): In the Sonogashira reaction, a copper(I) co-catalyst, typically copper(I) iodide (CuI), is often used to facilitate the transmetalation step. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Data Presentation: Catalyst Systems for Selective C-I Bond Activation
The following tables summarize catalyst systems reported for selective C-I bond activation in polyhalogenated benzenes, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Systems for Selective Sonogashira Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Key Observations |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Diisopropylamine | THF | Room Temp | High efficiency for C-I bond activation. |
| Pd(OAc)₂ | SPhos | None (Cu-free) | K₂CO₃ | Toluene | 80 | Effective for copper-free Sonogashira, minimizing homocoupling. |
| Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Dioxane | 100 | Bulky ligand enhances reactivity and selectivity. |
| NiCl₂ | 1,10-phenanthroline | None | K₃PO₄ | DMAc | 120 | Nickel-based systems offer a cost-effective alternative.[1] |
Table 2: Catalyst Systems for Selective Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | Standard conditions often favor C-I coupling. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Buchwald ligands are highly effective for C-I activation. |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | THF | 60 | Electron-rich, bulky ligand promotes selective C-I activation at lower temperatures. |
| Pd-PEPPSI-iPr | None | K₂CO₃ | t-Amyl alcohol | 100 | A pre-formed catalyst that can exhibit high activity. |
Experimental Protocols
The following are detailed protocols for performing selective Sonogashira and Suzuki-Miyaura couplings on this compound, focusing on C-I bond activation.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes a general procedure for the selective alkynylation at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Diisopropylamine (Base and solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.025 mmol, 2.5 mol%).
-
Add anhydrous THF (5 mL) followed by diisopropylamine (7.0 mmol, 7.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-dibromo-2-(alkynyl)benzene.
Protocol 2: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the selective arylation at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-dibromo-2-arylbenzene.
Mandatory Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Factors influencing selective C-I bond activation.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2-iodobenzene is a versatile trihalogenated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules and conjugated polymers. Its utility stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for a stepwise and regioselective functionalization, making this compound an ideal monomer for the synthesis of well-defined conjugated polymer structures.
This application note provides a detailed protocol for a two-step synthesis of a conjugated polymer, specifically a poly(phenylene ethynylene-co-phenylene vinylene) derivative, using this compound. The synthetic strategy involves an initial regioselective Sonogashira coupling at the iodo position, followed by a Suzuki polycondensation at the bromo positions.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target conjugated polymer from this compound is proposed to proceed via a two-step pathway, leveraging the differential reactivity of the C-I and C-Br bonds.
-
Step 1: Regioselective Sonogashira Coupling. The more reactive C-I bond of this compound is first coupled with a terminal diethynyl comonomer, such as 1,4-diethynyl-2,5-bis(octyloxy)benzene, in a Sonogashira reaction. This step yields a dibromo-functionalized oligomer.
-
Step 2: Suzuki Polycondensation. The resulting dibromo-oligomer is then subjected to a Suzuki polycondensation with a diboronic acid or ester comonomer, for instance, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester. This second coupling reaction at the less reactive C-Br positions leads to the formation of the final high molecular weight conjugated polymer.
This stepwise approach ensures a well-defined polymer structure, which is crucial for achieving desirable electronic and optical properties.
Experimental Protocols
Step 1: Synthesis of Dibromo-Oligomer via Regioselective Sonogashira Coupling
This protocol describes the synthesis of an oligomer by reacting this compound with a diethynyl comonomer.
Materials:
-
This compound
-
1,4-Diethynyl-2,5-bis(octyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1,4-diethynyl-2,5-bis(octyloxy)benzene (0.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and triethylamine (5 eq) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the dibromo-oligomer.
Step 2: Synthesis of Conjugated Polymer via Suzuki Polycondensation
This protocol details the polymerization of the dibromo-oligomer with a diboronic ester comonomer.
Materials:
-
Dibromo-oligomer from Step 1
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dibromo-oligomer (1.0 eq) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) in toluene.
-
Prepare a 2 M aqueous solution of potassium carbonate.
-
Add the potassium carbonate solution to the reaction flask, followed by the addition of Pd(PPh₃)₄ (0.02 eq).
-
Thoroughly degas the biphasic mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesized polymers. Note that these values are illustrative and will vary depending on the specific monomers and reaction conditions used.
Table 1: Representative Molecular Weight Data of Synthesized Conjugated Polymer
| Polymer Batch | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P1 | 15.2 | 33.4 | 2.2 |
| P2 | 18.5 | 42.6 | 2.3 |
| P3 | 21.0 | 48.3 | 2.3 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Table 2: Representative Optical and Electrochemical Properties
| Polymer | λabs (nm, film) | λem (nm, film) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| P1 | 450 | 530 | -5.4 | -3.2 | 2.2 |
| P2 | 455 | 535 | -5.5 | -3.3 | 2.2 |
| P3 | 460 | 540 | -5.4 | -3.2 | 2.2 |
λabs = Absorption maximum, λem = Emission maximum, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
Visualizations
Caption: Synthetic workflow for the two-step synthesis of a conjugated polymer.
Caption: Logical relationship of reactants and reactions in the synthesis.
Application Notes and Protocols for the Sequential Cross-Coupling of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2-iodobenzene is a versatile trihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds, allowing for a predictable and regioselective sequence of functionalizations.[1][2] This inherent reactivity hierarchy enables the stepwise introduction of different substituents onto the benzene ring, facilitating the synthesis of complex, unsymmetrically tri-substituted aromatic compounds which are of interest in medicinal chemistry and materials science.[3]
This document provides a detailed framework for the sequential cross-coupling of this compound, leveraging the reactivity order of I > Br. The protocols outlined are based on established principles of Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions and are intended to serve as a comprehensive guide for experimental design and optimization.
Principle of Regioselectivity
The sequential functionalization of this compound is governed by the relative ease of oxidative addition of the C-X bond to a low-valent palladium catalyst. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is R-I > R-Br > R-Cl.[4] This allows for the selective coupling at the C-2 iodo position under milder conditions, while leaving the two bromo positions at C-1 and C-4 available for subsequent transformations under more forcing conditions.
Experimental Protocols
The following protocols describe a generalized two-step sequential cross-coupling strategy. The first step involves a Sonogashira or Suzuki coupling at the more reactive iodo position. The second step functionalizes one of the remaining bromo positions via a Suzuki coupling.
Note: These are generalized protocols and may require optimization based on the specific coupling partners used. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: First Coupling at the Iodo Position (C-2)
This protocol outlines the selective coupling of a substituent at the C-2 position, leveraging the high reactivity of the C-I bond.
Method A: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.05-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-1,4-dibromobenzene intermediate.
Method B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.) followed by a degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1,4-dibromobenzene intermediate.
Protocol 2: Second Coupling at a Bromo Position (C-1 or C-4)
This protocol describes the functionalization of one of the bromo positions of the intermediate synthesized in Protocol 1. This step typically requires more forcing conditions (e.g., higher temperature, stronger base, or different catalyst/ligand system) to activate the less reactive C-Br bond.
Method: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the 2-substituted-1,4-dibromobenzene intermediate from Protocol 1 (1.0 equiv.), the second arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 0.02-0.05 equiv.) followed by a degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction for the disappearance of the mono-coupled intermediate.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the unsymmetrically di-substituted bromobenzene product.
Data Presentation
The following tables summarize representative conditions for the sequential cross-coupling of this compound.
Table 1: Representative Conditions for the First Coupling (at the Iodo Position)
| Coupling Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | 25 (Room Temp.) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O (4:1) | 60 - 80 |
| Stille | Organostannane | Pd(PPh₃)₄ | (none required) | Toluene or Dioxane | 80 - 100 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Table 2: Representative Conditions for the Second Coupling (at a Bromo Position)
| Coupling Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 90 - 110 |
| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 - 120 |
| Stille | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 - 120 |
Note: The choice of catalyst, ligand, and base is crucial for achieving high yields in the second coupling step and may need to be screened.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the sequential cross-coupling of this compound.
Caption: Sequential functionalization of this compound.
References
Troubleshooting & Optimization
improving yield in Suzuki reaction of 1,4-Dibromo-2-iodobenzene
Technical Support Center: Suzuki Cross-Coupling Reactions
Welcome to the technical support center for Suzuki cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the Suzuki reaction, with a specific focus on improving yields for challenging substrates like 1,4-Dibromo-2-iodobenzene.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki reaction of this compound, focusing on selective C-I bond coupling.
Q1: I am observing very low or no conversion of my starting material, this compound. What are the likely causes?
A1: Low or no conversion in a Suzuki reaction can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[1] Oxygen can also deactivate the catalyst; therefore, rigorous degassing of the reaction mixture is crucial.[2]
-
Poor Reagent Quality: Boronic acids and their derivatives can degrade over time, especially if they are electron-deficient or sensitive to moisture.[1][3] This degradation, known as protodeboronation, consumes the nucleophile and halts the reaction. Ensure your boronic acid is pure and handled under appropriate conditions.
-
Sub-optimal Reaction Conditions: The chosen temperature, base, or solvent system may not be suitable. Suzuki reactions often require heating, but excessively high temperatures can lead to catalyst decomposition.[4] The base is critical for activating the boronic acid for transmetalation, and its strength and solubility can significantly impact the reaction rate.[5][6][7]
Q2: My main product is 1,4-Dibromobenzene instead of the desired coupled product. How can I prevent this dehalogenation side reaction?
A2: The formation of 1,4-Dibromobenzene is a result of dehalogenation, where the iodine atom is replaced by a hydrogen atom. This is a common side reaction, particularly with reactive halides like iodides.[8]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[8] To minimize this:
-
Choice of Base: Avoid overly strong bases that can generate Pd-H species. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred.[8]
-
Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene.[8] If an aqueous system is necessary, carefully control the amount of water.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway over dehalogenation.[8]
Q3: I am getting a mixture of products, including the desired mono-coupled product and a di-coupled byproduct. How can I improve selectivity for the mono-coupling at the C-I position?
A3: Achieving selective mono-coupling on a polyhalogenated substrate like this compound relies on exploiting the differential reactivity of the C-X bonds. The general reactivity order for oxidative addition is C–I > C–Br > C–Cl.[8][9]
To favor mono-coupling at the C-I bond:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can drive the reaction towards double coupling.
-
Lower Temperature: The energy barrier for C-Br bond activation is higher than for C-I. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can provide enough energy to activate the C-I bond while leaving the C-Br bonds intact.
-
Choice of Catalyst/Ligand: Less reactive catalyst systems may exhibit greater selectivity. While highly active Buchwald-type ligands are excellent for difficult couplings, a less electron-rich or sterically demanding ligand might improve selectivity in this case.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond more reactive than the C-Br bond in a Suzuki reaction? A1: The higher reactivity of the C-I bond is due to its lower bond dissociation energy compared to the C-Br bond. This makes the C-I bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often rate-determining step in the catalytic cycle.[1][9][12]
Q2: What is the role of the base in the Suzuki reaction? A2: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][13] This "activated" boronate more readily transfers its organic group to the palladium center, facilitating the catalytic cycle.[5][12]
Q3: What are the most common side reactions in this specific Suzuki coupling? A3: For this compound, the primary side reactions are:
-
Dehalogenation: Reduction of the C-I bond to a C-H bond, forming 1,4-Dibromobenzene.[1][8]
-
Protodeboronation: The boronic acid reagent reacts with water or other protic sources to revert to the corresponding arene, reducing the amount of nucleophile available for coupling.[1][3]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or inefficient catalyst turnover.[14]
-
Double Coupling: The reaction proceeds at both the C-I and one of the C-Br positions, which can occur if reaction conditions are too harsh or the boronic acid is in large excess.[15]
Q4: Can I use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂? A4: Yes, Pd(II) precatalysts are commonly used. However, they must first be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1] This reduction can be achieved by phosphine ligands, amines, or by a homocoupling side reaction of the boronic acid.[1] Using Pd(0) sources like Pd₂(dba)₃ or modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can sometimes provide more consistent results by ensuring efficient generation of the active catalyst.[5][14][16]
Optimized Reaction Parameters
The following table summarizes recommended starting conditions to improve the yield and selectivity of the mono-Suzuki reaction at the C-I position of this compound.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd(0) sources bypass the need for in situ reduction. Modern precatalysts are often more efficient and air-stable.[14] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich monophosphine ligands accelerate oxidative addition and reductive elimination, often improving yields.[5][8] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong inorganic bases are effective at activating the boronic acid without promoting significant dehalogenation.[8][17] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water are standard. Water aids in dissolving the base and facilitating boronate formation.[1][14] |
| Temperature | 60-80 °C | Sufficient to activate the C-I bond without significantly promoting C-Br activation or catalyst decomposition. Monitor reaction progress. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxygen from deactivating the Pd(0) catalyst and promoting homocoupling.[2][18] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki Coupling
This protocol provides a starting point for the selective coupling at the C-I position of this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane and Degassed Water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[8]
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add the 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-1,4-dibromobenzene.
Visual Guides
Reaction Scheme and Potential Pathways
Caption: Reaction pathways for the Suzuki coupling of this compound.
Experimental Workflow
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
Simplified Suzuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
preventing homocoupling side products in Sonogashira reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of homocoupling side products in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
In Sonogashira reactions, the desired outcome is the cross-coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[1] Homocoupling, also known as Glaser coupling, is the primary undesired side reaction where two terminal alkyne molecules couple to form a symmetric 1,3-diyne, resulting in a C(sp)-C(sp) bond.[1][2] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.[3]
Q2: What are the primary causes of alkyne homocoupling?
The formation of homocoupled byproducts is primarily driven by two factors:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.[1][3][4]
-
Copper(I) Co-catalyst: While the copper co-catalyst is essential for activating the alkyne in the classical Sonogashira reaction, it also catalyzes the unwanted homocoupling side reaction.[4][5][6]
Other factors that can exacerbate homocoupling include high concentrations of the terminal alkyne, elevated reaction temperatures, and a slow rate for the desired cross-coupling reaction.[1][4]
Q3: How can I prevent or minimize homocoupling in my copper-catalyzed Sonogashira reaction?
Several strategies can be employed to suppress Glaser coupling when using a copper co-catalyst:
-
Ensure Rigorously Anaerobic Conditions: The most critical step is to thoroughly exclude oxygen from the reaction mixture.[3][5] This can be achieved by degassing all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them.[1][4] The reaction should be set up in a glovebox or using Schlenk line techniques, maintaining a positive pressure of inert gas throughout the experiment.[3][4]
-
Use a Reducing Atmosphere: One study has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[2][7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne at any given time.[4] This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Optimize Ligands: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction outcome.[4] Using bulky and electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1][8]
Q4: Is switching to a copper-free protocol a good strategy to avoid homocoupling?
Yes, performing the reaction under copper-free conditions is the most direct method to prevent copper-mediated Glaser coupling.[1][5][9] These protocols eliminate the primary catalyst for the homocoupling side reaction. However, copper-free reactions may require adjustments, such as higher reaction temperatures, different bases (e.g., cesium carbonate), or more active palladium/ligand systems to achieve good yields.[1][10]
Q5: I am performing a copper-free Sonogashira reaction but still observe homocoupling products. Why is this happening?
Even in the absence of an intentionally added copper co-catalyst, homocoupling can occur for a few reasons:
-
Trace Copper Impurities: Reagents, solvents, or even the surface of glassware can contain trace amounts of copper, which may be sufficient to catalyze Glaser coupling.[1][8] Using high-purity reagents and acid-washing glassware can help mitigate this issue.[1]
-
Palladium-Mediated Homocoupling: Under certain conditions, palladium itself can mediate alkyne homocoupling, although this is generally less efficient than the copper-catalyzed pathway.[1]
Troubleshooting Guide
Problem: Significant formation of a homocoupled alkyne byproduct is observed by TLC or GC-MS.
Below is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.
Data Presentation: Influence of Reaction Conditions
The following tables summarize how key reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct. Yields are representative and will vary based on specific substrates.
Table 1: Effect of Copper Co-catalyst and Atmosphere
| Entry | Catalyst System | Co-catalyst (mol%) | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (5%) | Air | Low (~30%) | High (~50%) |
| 2 | Pd(PPh₃)₂Cl₂ | CuI (5%) | Inert (Ar) | High (~85%) | Low (<5%) |
| 3 | Pd(PPh₃)₄ | None (Cu-Free) | Inert (Ar) | High (~90%) | Minimal (<2%) |
| 4 | PdCl₂ | None (Cu-Free) | Air | Moderate (~60%) | Low (<5%) |
Data compiled from principles described in sources[1][2][5][11].
Table 2: Influence of Base and Solvent in Copper-Free Systems
| Entry | Palladium Source | Ligand | Base (equiv) | Solvent | Temp (°C) | Cross-Coupling Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ (2.0) | Toluene | 100 | >95% |
| 2 | Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ (1.0) | 2-MeTHF | RT | ~92% |
| 3 | PdCl₂ | None | Pyrrolidine | Water | 50 | ~90% |
Data compiled from protocols and conditions described in sources[4][10][11].
Visualizing the Competing Pathways
The diagram below illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway. The critical branch point occurs at the copper acetylide intermediate.
Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Reaction under Anaerobic Conditions
This protocol is designed to minimize homocoupling by rigorously excluding oxygen.
-
Reagent Preparation: Degas all solvents (e.g., THF, triethylamine) and liquid reagents by performing three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Dry all solid reagents in a vacuum oven.[4]
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[4]
-
Solvent and Base Addition: Add the degassed solvent (e.g., 5 mL THF) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[4]
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirring reaction mixture via syringe. For best results, use a syringe pump for slow addition over 1-2 hours.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or GC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst to prevent Glaser coupling.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add the aryl halide (1.0 mmol, 1.0 equiv) and anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]
-
Alkyne Addition: Stir the mixture for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[1][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of celite, washing with an appropriate organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
troubleshooting low conversion in Heck coupling of 1,4-Dibromo-2-iodobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Heck coupling of 1,4-dibromo-2-iodobenzene. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck coupling of this compound showing low or no conversion?
A1: Low conversion is a common issue and can stem from several factors. The primary suspect is often the catalyst's activity. The oxidative addition of the carbon-iodine (C-I) bond to the Pd(0) catalyst is the crucial first step. Ensure your palladium source is active; Pd(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. Other factors include the choice of base, solvent, temperature, and the purity of your reagents. Inefficient catalyst reduction or catalyst decomposition can halt the reaction.[1][2]
Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired mono-arylated product?
A2: The substrate this compound has three potential reaction sites. The reactivity of aryl halides in Heck coupling follows the order I > Br >> Cl.[3] Therefore, selective coupling at the C-I bond is expected under appropriate conditions. To enhance selectivity, it is crucial to use milder reaction conditions (e.g., lower temperatures) that favor the more reactive C-I bond cleavage. Harsh conditions can lead to the reaction of the less reactive C-Br bonds, resulting in di-substituted byproducts.
Q3: What are the common side reactions in the Heck coupling of this compound?
A3: Besides the desired mono-arylated product, several side reactions can occur:
-
Double Heck Coupling: Reaction at both the C-I and a C-Br bond, leading to a di-alkenylated product.
-
Homocoupling: Coupling of two molecules of the alkene or two molecules of the aryl halide.
-
Hydrodehalogenation: Replacement of a halogen atom (iodine or bromine) with a hydrogen atom, leading to 1,4-dibromobenzene or 2-bromoiodobenzene.
-
Alkene Isomerization: The double bond in the product may isomerize, especially at long reaction times and high temperatures.[1]
-
Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition, which halts the catalytic cycle.[1]
Q4: How do I choose the right ligand for this reaction?
A4: The choice of ligand is critical as it stabilizes the Pd(0) catalyst and influences its reactivity.[4] For aryl iodides, the reaction can sometimes proceed without a ligand, but for less reactive aryl bromides, ligands are generally required.[5][6] Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[5] However, excess phosphine can sometimes inhibit the reaction.
Q5: Can I use the same conditions for coupling with different alkenes (e.g., styrene vs. acrylates)?
A5: While the general principles remain the same, some optimization will likely be necessary. Electron-poor alkenes like acrylates are generally more reactive in the Heck reaction than electron-rich alkenes like styrene. You may find that styrene requires slightly higher temperatures or longer reaction times to achieve comparable yields. The regioselectivity of the addition to the alkene can also be influenced by the electronic nature of the alkene.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) precursor, ensure conditions are suitable for its reduction. | Pd(II) sources must be reduced to Pd(0) to enter the catalytic cycle. Impurities or degradation can prevent this.[2] |
| Inappropriate Base | Screen different bases. For Heck reactions, common choices include organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃, NaOAc, or K₃PO₄.[7] The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[2] | The base neutralizes the H-X acid formed and facilitates the reductive elimination step to regenerate the active catalyst.[2] |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | The oxidative addition step is often the rate-limiting step and is temperature-dependent. Higher temperatures can overcome the activation energy barrier. |
| Solvent Effects | Switch to a different polar aprotic solvent. Common choices include DMF, DMAc, or NMP. Ensure the solvent is anhydrous. | The solvent can affect the solubility of the reagents and the stability of the catalytic species. |
| Reagent Purity | Use high-purity, anhydrous reagents and solvents. | Impurities, especially water and oxygen, can lead to catalyst deactivation. |
Issue 2: Poor Selectivity (Formation of Di-substituted Product)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Lower the reaction temperature. | The C-I bond is significantly more reactive than the C-Br bonds. Lower temperatures will favor the selective reaction of the C-I bond. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. | Extended reaction times, especially at elevated temperatures, can promote the slower reaction of the C-Br bonds. |
| High Catalyst Loading | Reduce the catalyst loading. | While sufficient catalyst is needed, an excessively high concentration might promote less favorable side reactions. |
Issue 3: Formation of Palladium Black (Catalyst Decomposition)
| Potential Cause | Troubleshooting Step | Rationale |
| High Temperature | Lower the reaction temperature. | High temperatures can cause the palladium nanoparticles to agglomerate and precipitate as inactive palladium black.[1] |
| Absence of a Stabilizing Ligand | Add a suitable phosphine ligand (e.g., PPh₃) in a 1:1 or 2:1 ratio to palladium. | Ligands stabilize the catalytically active Pd(0) species, preventing its aggregation and precipitation.[4] |
| Incorrect Base | Use a weaker or more sterically hindered base. | Some bases can interact with the catalyst in a way that promotes decomposition. |
Experimental Protocols and Data
While specific data for this compound is scarce in the literature, the following protocols for similar substrates can serve as a starting point for optimization.
General Protocol for Heck Coupling of an Aryl Iodide with Styrene
A mixture of the aryl iodide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is placed in a sealed tube. The mixture is stirred at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[7]
General Protocol for Heck Coupling of an Aryl Iodide with an Acrylate
In a round-bottom flask, the aryl iodide (1.0 mmol), acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and Et₃N (1.5 mmol) are dissolved in acetonitrile or DMF (5 mL). The mixture is heated to 80 °C and stirred for 4-8 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the product.[8]
Representative Data: Effect of Reaction Parameters on Heck Coupling of Iodobenzene
The following table summarizes literature data on the Heck coupling of iodobenzene with various alkenes to illustrate the impact of different reaction parameters.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | Styrene | ~70-80% | [7] |
| PdCl₂ | None | KOAc | Supercritical H₂O | 377 | Styrene | ~55% | [9] |
| Pd(OAc)₂ | None | Et₃N | DMF | 60 | n-Butyl Acrylate | >95% | |
| Pd(OAc)₂ | PPh₃ | Et₃N | CH₃CN | 80 | Methyl Acrylate | ~90% | [8] |
Note: These are representative yields from the literature for iodobenzene and may vary for this compound. Optimization is recommended.
Visual Guides
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Heck reaction.
Troubleshooting Workflow for Low Conversion
References
- 1. odinity.com [odinity.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Temperature for Selective C-I Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction temperatures for selective Carbon-Iodine (C-I) functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in selective C-I functionalization reactions?
Temperature is a critical parameter that directly influences the reaction rate, catalyst stability, and overall selectivity.[1] Increasing temperature generally provides the necessary kinetic energy to overcome the activation energy barrier, thus accelerating the reaction.[1] However, excessively high temperatures can lead to catalyst decomposition, formation of unwanted side products, and reduced selectivity.[1][2]
Q2: How does the C-I bond's reactivity influence the choice of reaction temperature?
The C-I bond is the weakest among carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond strength means that the oxidative addition step in many cross-coupling reactions can often be achieved at milder temperatures compared to those required for C-Br or C-Cl bonds.[3][4] This characteristic is key to achieving chemoselectivity in molecules containing multiple different halogen atoms.[4]
Q3: What is a good starting temperature for optimizing a new C-I functionalization reaction?
For many palladium-catalyzed C-I coupling reactions, such as Sonogashira or Suzuki couplings, starting at room temperature (approx. 25 °C) or slightly above (e.g., 50-60 °C) is a common and effective strategy.[5][6] Some highly efficient catalyst systems can facilitate the reaction even at ambient temperatures.[6] If no reaction is observed, a gradual increase in temperature is recommended.
Q4: Can elevated temperatures negatively affect my catalyst?
Yes. High temperatures can cause catalyst deactivation through processes like sintering (particle agglomeration) or the formation of palladium black, which reduces the effective concentration of the active catalytic species.[1][2] This is often observed as a rapid precipitation of a black solid and can lead to a significant drop in product yield.[2] Thermal treatment can impact the catalyst's oxidation state, particle size, and surface area.[7]
Troubleshooting Guide
Problem: My reaction yield is very low, or the reaction is not proceeding.
-
Possible Cause: The reaction may lack sufficient thermal energy to overcome the activation barrier for a key step, such as oxidative addition or reductive elimination.[1]
-
Solution:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature in 15-20 °C steps (e.g., from room temperature to 50 °C, then to 70 °C).
-
Monitor Progress: Analyze aliquots of the reaction mixture at each temperature to find the point at which substrate consumption and product formation become efficient.
-
Verify Other Parameters: Ensure that the catalyst, ligand, base, and solvent are appropriate for the reaction and are not the limiting factors.
-
Problem: I am observing significant formation of side products, such as homo-coupling (Glaser-type coupling) or decomposition of starting materials.
-
Possible Cause: The reaction temperature is likely too high. Elevated temperatures can accelerate undesired reaction pathways or cause thermal decomposition of sensitive substrates.[1] In Sonogashira reactions, for example, high temperatures can promote the homo-coupling of terminal alkynes.[6]
-
Solution:
-
Reduce Temperature: Lower the reaction temperature. Since C-I bonds are highly reactive, it is often possible to find a lower temperature that favors the desired cross-coupling over side reactions.[3]
-
Screen a Temperature Range: Conduct the reaction at several different temperatures (e.g., 25 °C, 40 °C, 60 °C) to identify the optimal window where the desired product is formed with minimal byproducts.
-
Problem: The reaction is not chemoselective. I am seeing functionalization at other halogen sites (e.g., C-Br) in my polyhalogenated substrate.
-
Possible Cause: The reaction temperature is too high, overcoming the activation barrier for the less reactive C-Br or C-Cl bond. Selective C-I functionalization relies on the significant difference in activation energies between the C-I bond and other carbon-halogen bonds.[4]
-
Solution:
-
Lower the Reaction Temperature: This is the most critical step. Reducing the temperature will exploit the higher reactivity of the C-I bond, allowing it to react selectively while leaving C-Br or C-Cl bonds intact.[4]
-
Perform a Precise Temperature Screen: Systematically test a range of lower temperatures (e.g., 0 °C, room temperature, 40 °C) to pinpoint the ideal conditions for selective C-I activation.
-
Experimental Protocols & Data
Protocol: Temperature Screening for a Sonogashira C-I Coupling Reaction
This protocol provides a general method for determining the optimal temperature for the palladium/copper co-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.[8]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Amine base (e.g., Triethylamine, 4.0 eq)[5]
-
Anhydrous solvent (e.g., THF or DMF)
-
Parallel reaction vials or a multi-well reaction block
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the aryl iodide, alkyne, and base in the chosen solvent.
-
Catalyst Addition: To each of four oven-dried reaction vials equipped with stir bars, add the palladium catalyst and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the anhydrous solvent to each vial, followed by the stock solutions of the aryl iodide, terminal alkyne, and base via syringe.
-
Temperature Control: Seal the vials and place each one in a separate heating block or oil bath pre-set to the desired screening temperatures (e.g., Vial 1: 25 °C, Vial 2: 50 °C, Vial 3: 80 °C, Vial 4: 100 °C).
-
Reaction Monitoring: Stir the reactions for a set period (e.g., 4-8 hours). Monitor the reaction progress by taking small aliquots from each vial and analyzing them by TLC, GC, or LC-MS.
-
Analysis: After the reaction period, quench all reactions and perform a workup.[8] Analyze the crude product mixture from each vial to determine the yield of the desired product and the formation of any side products.
Data Presentation: Example of Temperature Screening Results
The table below summarizes hypothetical data from a temperature screening experiment for the selective functionalization of a substrate containing both C-I and C-Br bonds.
| Temperature (°C) | Product Yield (%) | Selectivity (C-I vs. C-Br Product Ratio) | Observations |
| 25 | 45% | >99:1 | Slow reaction rate, but excellent selectivity. |
| 50 | 92% | >99:1 | Optimal balance of high yield and selectivity. |
| 80 | 95% | 90:10 | High yield, but noticeable loss of selectivity. |
| 100 | 70% | 75:25 | Significant side product formation; catalyst decomposition (Pd black) observed.[2] |
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
Caption: Impact of temperature on key reaction parameters.
References
Technical Support Center: Catalyst Deactivation Issues with 1,4-Dibromo-2-iodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-iodobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or fails completely. What are the common causes related to catalyst deactivation?
A1: Low or no conversion in cross-coupling reactions involving this compound often stems from several catalyst-related issues:
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Palladium(0) Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation to inactive Pd(II), especially if the reaction is not conducted under strictly anaerobic conditions. The presence of any residual oxygen can lead to the formation of palladium black, a visible sign of catalyst decomposition.[1]
-
Phosphine Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be oxidized, leading to catalyst deactivation.[1]
-
Inhibition by Halide Ions: While aryl iodides are highly reactive, high concentrations of iodide ions in the reaction mixture can sometimes form stable, less reactive palladium-iodide complexes, effectively inhibiting the catalytic cycle.
-
Impurities in Reagents or Solvents: Trace impurities, such as sulfur compounds, in starting materials or solvents can act as potent catalyst poisons, irreversibly binding to the palladium center.[2]
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is most likely palladium black, which is an aggregated, inactive form of palladium. Its formation is a clear indicator of catalyst decomposition and is often associated with failed reactions.[1] To prevent its formation:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[1]
-
Use High-Purity Reagents: Ensure that the starting materials, reagents, and solvents are of high purity and free from contaminants that could promote catalyst decomposition.
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration.
Q3: How can I achieve selective mono-functionalization of this compound?
A3: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[3] This inherent difference in reactivity is the key to achieving regioselective functionalization of this compound. The initial coupling will preferentially occur at the more reactive C-I bond. To favor mono-substitution at the iodine position:
-
Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.
-
Mild Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to favor the reaction at the more labile C-I bond.[3]
-
Catalyst and Ligand Choice: Standard palladium catalysts are often sufficient for selective coupling at the iodo position. In some cases, specific ligands can influence the selectivity.
Q4: I am observing significant amounts of homocoupling of my alkyne (in Sonogashira reactions) or boronic acid (in Suzuki reactions). How can I minimize this side reaction?
A4: Homocoupling is a common side reaction. To minimize it:
-
Sonogashira Coupling: The copper(I) co-catalyst is primarily responsible for alkyne homocoupling (Glaser coupling). Switching to a copper-free Sonogashira protocol is the most effective way to reduce this side product. If a copper co-catalyst is used, ensure strictly anaerobic conditions, as oxygen promotes this side reaction.
-
Suzuki-Miyaura Coupling: Homocoupling of boronic acids can be promoted by the presence of oxygen. Thorough degassing of the reaction mixture is crucial. The choice of base can also influence the extent of homocoupling.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Use a fresh batch of palladium catalyst and high-purity, anhydrous base. • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to stabilize the Pd(0) center. • Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. |
| Inefficient Transmetalation | • The choice of base is critical. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the boronic acid is of high quality and has not degraded during storage. |
| Poor Solubility | • Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the reaction temperature. |
Problem 2: Low or No Conversion in Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | • Use high-purity reagents and solvents. If sulfur contamination is suspected, consider treating the starting materials with a scavenger. • If the substrate contains coordinating groups (e.g., unprotected amines), consider using a protecting group. |
| Copper(I) Co-catalyst Issues | • Use a fresh, high-quality source of CuI. • If homocoupling is a major issue, switch to a copper-free protocol. |
| Base Incompatibility | • An amine base (e.g., triethylamine, diisopropylethylamine) is typically required. Ensure it is dry and of high purity. |
Quantitative Data Summary
The following tables summarize representative data for cross-coupling reactions involving di- and tri-halogenated benzenes, providing a reference for expected outcomes.
Table 1: Site-Selective Heck Coupling of 1-Bromo-4-iodobenzene with Alkenes [2]
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-iodide Coupled Product |
| Styrene | Pd milling ball | K₂CO₃/TEA | DMF (LAG) | 120 | 2 | 70 |
| tert-Butyl acrylate | Pd milling ball | K₂CO₃/TEA | DMF (LAG) | 120 | 2 | 65 |
Reaction performed under mechanocatalysis. The C-Br bond remained intact.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-iodophenol | Pd(PPh₃)₂Cl₂ (1-3) | - | Et₃N | THF | RT - 50 | - | High |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 80-110 | - | High |
| 4-Amino-3-bromobenzoic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | - | - | High |
Note: Yields are highly dependent on the specific coupling partner.
Experimental Protocols
General Procedure for Regioselective Sonogashira Coupling at the C-I Bond[4]
This protocol is adapted for this compound based on procedures for similar polyhalogenated aromatics.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-I Bond[5][6]
This protocol is a general guideline for the selective coupling at the C-I position of this compound.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from 1,4-Dibromo-2-iodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1,4-Dibromo-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what is the key principle for selective reactions?
A1: The most common reactions are sequential cross-coupling reactions, such as the Sonogashira and Suzuki couplings. The key principle for selectivity lies in the differential reactivity of the carbon-halogen bonds, which follows the order C-I > C-Br.[1][2][3] This allows for selective reaction at the iodine-bearing position under milder conditions, leaving the bromine atoms available for subsequent transformations.[1][2]
Q2: What are the typical byproducts I should expect in a Sonogashira coupling with this compound?
A2: A common byproduct is the homocoupling of the terminal alkyne (Glaser-Hay coupling), which can be minimized by using copper-free conditions.[4] Other potential impurities include unreacted starting materials and small amounts of di-substituted products if the reaction conditions are not carefully controlled.
Q3: In a Suzuki coupling, what are the likely impurities?
A3: Common impurities in Suzuki reactions include unreacted starting materials and homocoupled byproducts from the boronic acid.[5] Depending on the reaction conditions, side reactions related to the catalyst or base can also occur.
Q4: When should I choose recrystallization over column chromatography for purification?
A4: Recrystallization is a good choice when your desired product is a solid and is significantly less soluble in a particular solvent at room temperature compared to its impurities.[6] It is particularly effective for removing small amounts of impurities from a relatively pure product. Column chromatography is more versatile and can be used to separate complex mixtures with multiple components or when the impurities have similar solubility to the product.[7]
Q5: My product seems to be degrading on the silica gel column. What can I do?
A5: Some compounds can be sensitive to the acidic nature of silica gel.[7] You can try deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase like neutral alumina might be a better option.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and a Close-Running Impurity | The solvent system (eluent) is not optimal. | - Optimize the eluent system by trying different solvent ratios or adding a third solvent to fine-tune the polarity. - For non-polar compounds, consider a non-polar stationary phase like C18 (reverse-phase chromatography).[8] - Use a longer column for better resolution. |
| Product is Eluting Too Quickly (Low Retention) | The eluent is too polar. | - Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Product is Not Eluting from the Column (High Retention) | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is increased over time, can be very effective. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. - The compound is not fully soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Reduce the amount of crude product loaded onto the column. - Ensure the compound is fully dissolved before loading it onto the column. |
| Cracks or Bubbles in the Column Bed | Improper packing of the column. | - Repack the column carefully, ensuring the stationary phase is settled evenly without any air gaps. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and cool again.[9] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Oiling Out (Product Separates as a Liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | - Use a lower-boiling solvent. - Use a larger volume of solvent. - Try a different solvent or a solvent pair. |
| Colored Impurities Remain in the Crystals | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as adding solids to a hot solution can cause bumping. |
| Low Recovery of the Product | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound. |
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 83-87 | 219 |
| This compound | C₆H₃Br₂I | 361.80 | 39-43 | Not available |
| 2,5-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | 78-82 | 332.9[10] |
| 1-Bromo-2-ethynylbenzene | C₈H₅Br | 181.03 | Not applicable | 92-93 (at 20 mmHg)[11] |
Note: Data for specific reaction products will vary depending on the coupled partner.
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar product from a Sonogashira reaction of this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and gently tap the column to ensure even packing. Allow the excess solvent to drain until it is just above the silica gel level.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often gives better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate).
-
Apply gentle pressure (e.g., with a pump or a syringe) to maintain a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Detailed Protocol for Recrystallization
This protocol provides a general procedure for recrystallizing a solid product.
-
Solvent Selection:
-
Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent pairs for aromatic compounds include ethanol/water, and toluene/hexane.[6]
-
Test the solubility of your crude product in a small amount of various solvents to find the ideal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of products from organic reactions.
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. reddit.com [reddit.com]
- 10. innospk.com [innospk.com]
- 11. 1-BROMO-2-ETHYNYLBENZENE | 766-46-1 [m.chemicalbook.com]
effect of base and solvent on selectivity in 1,4-Dibromo-2-iodobenzene coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selective cross-coupling reactions of 1,4-dibromo-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind selective coupling in this compound?
A1: Selectivity is primarily achieved due to the significant difference in reactivity among the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the carbon-bromine (C-Br) bonds.[1][2] By carefully controlling reaction conditions, one can selectively functionalize the iodo-position while leaving the bromo-positions intact for subsequent transformations.[3]
Q2: What is the primary role of the base in these coupling reactions?
A2: The base plays a crucial role in the catalytic cycle, particularly in Suzuki-Miyaura coupling. Its main function is to activate the organoboron reagent (e.g., boronic acid) by converting it into a more nucleophilic borate species (RB(OH)₃⁻).[4] This borate is more reactive towards transmetalation with the palladium complex.[4][5] The choice and amount of base can influence reaction rates and selectivity.[4][6] In Sonogashira couplings, an amine base is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7]
Q3: How does the choice of solvent affect selectivity?
A3: The solvent can have a complex and profound impact on selectivity, which does not always correlate simply with dielectric constant or polarity.[8][9]
-
Polar Aprotic Solvents: Solvents like DMF and MeCN can sometimes alter the nature of the active catalyst or stabilize anionic transition states, which may lead to a switch in selectivity compared to nonpolar solvents.[8]
-
Nonpolar Solvents: Solvents such as THF or toluene are commonly used and generally favor the inherent reactivity difference of the C-X bonds.[8]
-
Protic Solvents: Water and alcohols can be used, often in mixed solvent systems (e.g., dioxane/water, toluene/ethanol/water), particularly for Suzuki reactions, as they help dissolve the inorganic bases.[3][6]
The solvent's role can be more complex than initially envisioned, and screening different solvents may be necessary for optimizing a specific transformation.[9]
Q4: For a sequential coupling, which position should be reacted first?
A4: It is standard practice to first target the most reactive site, which is the C-I bond at position 2. This is accomplished by using milder reaction conditions (e.g., lower temperatures, shorter reaction times).[1] Once the iodo-position is functionalized, the less reactive C-Br bonds at positions 1 and 4 can be targeted in a subsequent step, often by applying more forcing conditions like higher temperatures.[3][10]
Troubleshooting Guide
Problem 1: Low selectivity, with a mixture of mono- and di-substituted products.
This issue arises when the less reactive C-Br bond begins to react before the C-I coupling is complete.
| Possible Cause | Recommended Action | Citation |
| Reaction Temperature is Too High | Reduce the reaction temperature. For highly selective C-I coupling, reactions can often be run at room temperature, especially for Sonogashira reactions. | [1][2] |
| Reaction Time is Too Long | Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the this compound is consumed. Prolonged times can initiate C-Br activation. | [1] |
| Base is Too Strong | For Suzuki couplings, consider switching from a strong base like NaOH to a weaker one such as K₂CO₃ or K₃PO₄, which can sometimes provide better control. | [11] |
| Catalyst System is Too Active | While less common, a highly active catalyst system might overcome the reactivity barrier for the C-Br bond even under mild conditions. Consider screening different palladium catalysts or ligands. | [12] |
Problem 2: The second coupling at the C-Br position is not proceeding.
After successful mono-functionalization at the iodo-position, the subsequent reaction at the less reactive bromo-position fails.
| Possible Cause | Recommended Action | Citation |
| Insufficiently Forcing Conditions | Increase the reaction temperature, typically to 80-100 °C or higher, to overcome the higher activation energy of the C-Br bond. | [3] |
| Catalyst Deactivation | The catalyst may have degraded after the first step. For a one-pot, two-step procedure, adding a fresh portion of the palladium catalyst and/or ligand for the second step can be beneficial. | [10] |
| Inappropriate Ligand | C-Br bonds, especially electron-rich ones, often require bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition. | [11] |
| Incorrect Base/Solvent Combination | Ensure the base and solvent system are appropriate for the more challenging C-Br coupling. A switch in solvent or base may be required for the second step. | [6] |
Problem 3: Significant homocoupling of the alkyne (Glaser coupling) is observed in Sonogashira reactions.
This common side reaction consumes the alkyne starting material and complicates purification.
| Possible Cause | Recommended Action | Citation |
| Presence of Oxygen | Homocoupling is often promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). | [13][14] |
| Copper(I) Co-catalyst | The copper co-catalyst is primarily responsible for facilitating this undesired dimerization. Switch to a well-established copper-free Sonogashira protocol. | [14][15] |
| High Alkyne Concentration | Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling side reaction. | [14] |
Data Presentation
Table 1: Influence of Base and Solvent on Expected Selectivity in Suzuki-Miyaura Coupling of this compound
| Entry | Base (equiv.) | Solvent System | Temperature | Expected Outcome |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O | 80 °C | Good selectivity for mono-arylation at the C-I position.[3] |
| 2 | Cs₂CO₃ (2.0) | Toluene / H₂O | 90 °C | High yield for C-I coupling; risk of minor di-substitution. |
| 3 | K₃PO₄ (3.0) | THF | 65 °C | High selectivity for C-I coupling under milder conditions. |
| 4 | NaOH (2.0) | MeOH / H₂O | 60 °C | Strong base may reduce selectivity; risk of competing reactions.[6] |
| 5 | NaOAc (3.0) | DMF | 100 °C | Polar aprotic solvent and higher temp may reduce C-I/C-Br selectivity.[8] |
Experimental Protocols
Protocol: Sequential One-Pot Sonogashira/Suzuki Coupling of this compound
This protocol outlines a representative procedure for the selective functionalization, first at the iodo-position via Sonogashira coupling, followed by functionalization at a bromo-position via Suzuki coupling.
Step 1: Sonogashira Coupling at the C-I Position
-
Materials: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), triethylamine (TEA) or diisopropylamine (DIPA) as both base and solvent, or THF as solvent with TEA (3.0 equiv).
-
Procedure: a. To a dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₄, and CuI. b. Add the degassed solvent (THF) followed by the base (TEA). c. Add the terminal alkyne dropwise while stirring. d. Stir the reaction at room temperature and monitor its progress by TLC until the starting aryl halide is consumed (typically 2-6 hours).[3] e. Do not work up the reaction; proceed directly to Step 2.
Step 2: Suzuki Coupling at the C-Br Position
-
Materials: Arylboronic acid (1.2 equiv), aqueous K₂CO₃ (2M solution, 3.0 equiv), additional palladium catalyst such as Pd(dppf)Cl₂ (0.02 equiv, optional but recommended).[10]
-
Procedure: a. To the crude reaction mixture from Step 1, add the arylboronic acid. b. Add the aqueous base solution. If THF was used in Step 1, the solvent system will become biphasic. c. (Optional) Add the second portion of the palladium catalyst. d. Heat the reaction mixture to 80-100 °C and stir vigorously until the mono-substituted intermediate is consumed (monitor by TLC/LC-MS).[3] e. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: Logical workflow for the sequential functionalization of this compound.
Caption: Decision-making workflow for troubleshooting poor selectivity in mono-substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 1,4-Dibromo-2-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-iodobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge when working with this compound?
A1: The primary challenge arises from the iodine atom's position at C2, flanked by two bromine atoms at C1 and C4. This arrangement creates significant steric congestion around the C-I bond. While the C-I bond is electronically the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions (reactivity order: C-I > C-Br), the bulky bromine atoms on either side can physically obstruct the approach of the palladium catalyst, slowing down or inhibiting the reaction at this position.
Q2: Which position on this compound is most likely to react in a cross-coupling reaction?
A2: In many cases, selective reaction occurs at the C4-Br bond. Although the C-I bond at C2 is electronically more activated, the steric hindrance from the adjacent bromine at C1 can make the C4-Br position kinetically more favorable for coupling. Site-selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, in Sonogashira cross-coupling reactions of the analogous 1,4-dibromo-2-(trifluoromethyl)benzene, selectivity favors the less sterically hindered C4 position.
Q3: How can I promote selective reaction at the C2-Iodo position?
A3: Achieving selective coupling at the sterically hindered C2-Iodo position is challenging but can be attempted by:
-
Using smaller, more active catalysts: Catalysts with less bulky ligands may have better access to the C-I bond.
-
Employing highly active palladium precatalysts: These can facilitate oxidative addition even at a hindered site.
-
Optimizing reaction temperature: Carefully increasing the temperature may help overcome the activation energy barrier for reaction at the C2 position, but this must be balanced against the risk of side reactions and catalyst decomposition.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the aryl halide.
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom.
-
Double-coupling: Reaction at more than one halogen site, which can be an issue if mono-substitution is desired.
-
Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid reagent before cross-coupling occurs.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Inefficient Oxidative Addition at the Target Site: Steric hindrance around the C-I or C-Br bond is preventing the palladium catalyst from inserting. | 1. Catalyst Selection: Use a more active catalyst system. For sterically hindered substrates, consider catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Ligand Modification: If using a standard catalyst like Pd(PPh₃)₄, try switching to a catalyst with a more appropriate ligand for challenging couplings. 3. Elevated Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. |
| Catalyst Deactivation: The palladium catalyst is decomposing before the reaction is complete. | 1. Use of Precatalysts: Employ palladium precatalysts which are more stable and form the active Pd(0) species in situ. 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. 3. Degassed Solvents: Use properly degassed solvents to remove oxygen. |
| Base Incompatibility: The chosen base may not be optimal for the specific boronic acid and substrate. | 1. Base Screening: Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. For base-sensitive functional groups, milder bases like K₂CO₃ or Cs₂CO₃ are recommended. 2. Aqueous Conditions: Ensure the presence of a small amount of water, as it is often crucial for the transmetalation step in Suzuki couplings. |
| Protodeborylation of Boronic Acid: The boronic acid is being consumed by a side reaction. | 1. Use Boronate Esters: Consider using pinacol boronate esters, which are often more stable than the corresponding boronic acids. 2. Milder Base: Employ a milder base to minimize protodeborylation. |
Issue 2: Poor Regioselectivity in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Strategy |
| Similar Reactivity of C-I and C-Br Bonds Under Reaction Conditions: The conditions used do not sufficiently differentiate between the two halogen sites. | 1. Lower Reaction Temperature: Start with a lower reaction temperature (e.g., room temperature or slightly above) to favor selective reaction at the most reactive C-I bond. 2. Choice of Catalyst/Ligand: Some ligand systems can enhance selectivity. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Steric Hindrance Dominating Reactivity: The less hindered C4-Br position is reacting preferentially over the more electronically favored C2-I position. | 1. Bulky Coupling Partner: Using a sterically demanding boronic acid or alkyne may further favor reaction at the less hindered C4 position. 2. Targeted C-I Reactivity: To favor the C-I bond, use milder conditions that are known to be effective for iodides but less so for bromides. |
Experimental Protocols
The following are generalized experimental protocols. Optimization for specific coupling partners is recommended.
General Protocol for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Regioselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.
General Protocol for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes typical reaction conditions for achieving regioselective mono-functionalization at the less sterically hindered C4-Br position, based on protocols for analogous polyhalogenated arenes.
| Reaction Type | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-120 |
Visualizations
analytical techniques for monitoring 1,4-Dibromo-2-iodobenzene reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the reaction progress of 1,4-Dibromo-2-iodobenzene. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and efficiency of your analyses.
I. Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its reaction mixtures by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Question: Why are the chromatographic peaks for my halogenated compound tailing, and how can I fix it? Answer: Peak tailing for aromatic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.
-
Use of High-Purity Silica Columns: Modern, end-capped columns with high-purity silica minimize the presence of accessible silanol groups.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1] Try diluting your sample to see if the peak shape improves.
-
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase. | Symmetrical peak shape |
| Column overload | Dilute sample 10-fold. | Improved peak symmetry | |
| Extracolumn dead volume | Use shorter, narrower ID tubing. | Sharper peaks | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase. | Symmetrical peak shape |
Gas Chromatography (GC)
Issue: Inconsistent retention times and poor reproducibility.
-
Question: My retention times for this compound are shifting between injections. What is the likely cause? Answer: Shifting retention times in GC analysis can stem from several factors.[2][3] Common causes include:
-
Leaks: Small leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate.
-
Temperature Fluctuations: Ensure your GC oven is properly calibrated and that the temperature is stable throughout the analysis.
-
Inconsistent Injection Volume: Use an autosampler for precise and reproducible injection volumes.[3][4]
-
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Shifting Retention Times | System leaks (septum, fittings) | Check for leaks with an electronic leak detector and replace septa/ferrules. | Stable retention times |
| Fluctuations in oven temperature | Calibrate GC oven and ensure stable lab temperature. | Consistent retention times | |
| Inconsistent sample volume | Use an autosampler for injections. | Reproducible retention times | |
| Ghost Peaks | Carryover from previous injection | Run a blank solvent injection to confirm. Clean the injector port and syringe. | Clean baseline |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. | Reduced baseline noise and extraneous peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Inaccurate quantification of starting material and product.
-
Question: The integrals in my ¹H NMR spectrum do not seem to accurately reflect the conversion of my reaction. Why might this be? Answer: Accurate quantification by NMR (qNMR) requires careful attention to experimental parameters.[4][5][6] Common pitfalls include:
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, nuclei with longer T1 relaxation times will not fully relax between scans, leading to attenuated signals and inaccurate integrals. This is particularly important when comparing signals from different molecules (e.g., starting material and product).
-
Signal Overlap: Peaks from the starting material, product, and any internal standard must be well-resolved for accurate integration.
-
Poor Signal-to-Noise Ratio: A low signal-to-noise ratio increases the error in integration. A ratio of at least 150:1 is recommended for accurate quantification.[5]
-
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Inaccurate Integrals | Incomplete spin-lattice relaxation (T1) | Increase the relaxation delay (d1) to at least 5 times the longest T1 of interest. | Accurate and reproducible integration values |
| Low signal-to-noise (S/N) ratio | Increase the number of scans (NS). | S/N ≥ 150 for key signals | |
| Phasing and baseline errors | Carefully and consistently apply phase and baseline corrections to all spectra. | Flat baseline and symmetrical peak shapes |
Thin-Layer Chromatography (TLC)
Issue: Poor separation between the starting material and the product spot.
-
Question: I am having trouble resolving the spot for this compound from my product spot on the TLC plate. How can I improve the separation? Answer: Achieving good separation on TLC often requires optimizing the mobile phase (eluent). The goal is to find a solvent system that results in a significant difference in the Retention Factor (Rf) values for your compounds.[7]
-
Adjusting Solvent Polarity: If both spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexanes). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Trying Different Solvent Systems: Sometimes a simple mixture of hexanes and ethyl acetate is not sufficient. Consider trying other solvent systems, such as dichloromethane/hexanes or toluene/ethyl acetate, to alter the selectivity of the separation.
-
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Poor Spot Resolution | Inappropriate mobile phase polarity | Adjust the ratio of polar to nonpolar solvents (e.g., vary the percentage of ethyl acetate in hexanes). | Clear separation between spots with Rf values between 0.2 and 0.8 |
| Overloaded sample spot | Apply a smaller, more concentrated spot to the baseline. | Round, well-defined spots | |
| Streaking of Spots | Sample is too concentrated | Dilute the sample before spotting. | Compact spots without vertical smearing |
| Compound is acidic or basic | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. | Reduced tailing of spots |
II. Frequently Asked Questions (FAQs)
-
Q1: Which analytical technique is best for monitoring my reaction of this compound? A1: The choice depends on the specific requirements of your analysis.
-
TLC is excellent for quick, qualitative checks to see if the starting material is being consumed. It is fast and requires minimal sample preparation.
-
GC-MS is a powerful technique for both qualitative and quantitative analysis, especially for volatile compounds. It provides structural information from the mass spectrum, which can help in identifying byproducts.
-
HPLC is a robust quantitative method suitable for a wide range of reaction types, including those with non-volatile products. It is often the method of choice in pharmaceutical development.
-
NMR provides detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[8] Quantitative NMR (qNMR) is a highly accurate method for determining purity and concentration.[4][5]
-
-
Q2: How do I prepare my reaction mixture for analysis by HPLC or GC? A2: A typical sample preparation involves taking a small aliquot (e.g., 50 µL) from the reaction mixture and quenching it by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile for HPLC or dichloromethane for GC). This stops the reaction and dilutes the sample to an appropriate concentration for analysis. The diluted sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Q3: I don't see a signal for this compound with my HPLC-UV detector. What's wrong? A3: Halogenated benzenes without other chromophores have weak UV absorbance. Ensure your UV detector is set to a low wavelength, typically between 200 and 220 nm, to maximize sensitivity.[9][10] If sensitivity is still an issue, consider using a different detection method like mass spectrometry (LC-MS) or refractive index (RI) detection, though RI detection is less sensitive and not compatible with gradient elution.
-
Q4: Can I use ¹H NMR to monitor the reaction if the product signals overlap with the starting material? A4: Significant signal overlap can make accurate quantification by ¹H NMR challenging.[4] In such cases, you could try to find non-overlapping signals for both the starting material and a key product. Alternatively, if your molecule contains other NMR-active nuclei like ¹³C or ¹⁹F (if applicable to your product), these may offer better-resolved spectra for monitoring the reaction.
III. Experimental Protocols
HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method. Optimization will likely be required based on the specific reaction products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Procedure:
-
Set up a gradient elution method:
-
0-10 min: 50% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: 95% B to 50% B
-
13-15 min: Hold at 50% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 210 nm.
-
Prepare the sample: Dilute 10 µL of the reaction mixture in 1 mL of 50:50 acetonitrile:water and filter.
-
Inject 5-10 µL of the prepared sample.
-
Identify the peak for this compound based on the injection of a standard. Monitor the decrease in its peak area and the appearance of product peaks over time.
-
GC-MS Method for Reaction Monitoring
This method is suitable for reactions where the products are thermally stable and volatile.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
A low- to mid-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Procedure:
-
Set the injector temperature to 250 °C.
-
Set up the oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.
-
Acquire data in full scan mode (e.g., m/z 50-500).
-
Prepare the sample: Dilute 10 µL of the reaction mixture in 1 mL of dichloromethane and filter.
-
Inject 1 µL of the prepared sample with a split ratio of 50:1.
-
Monitor the reaction by observing the decrease in the peak corresponding to this compound and the increase in product peaks. The mass spectrum will aid in the identification of products and byproducts.
-
Quantitative NMR (qNMR) using an Internal Standard
This protocol describes how to determine the concentration of this compound in a reaction mixture.
-
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., 1,3,5-trimethoxybenzene or maleic acid). The IS should have a simple ¹H NMR spectrum with at least one peak that does not overlap with signals from the analyte or other reaction components.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a precise volume of the reaction mixture to the same vial.
-
Add a sufficient amount of deuterated solvent to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Ensure the spectrometer is properly shimmed.
-
Set the pulse angle to 90°.
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 of the peaks to be integrated (a conservative value of 30 seconds is often sufficient if T1 values are unknown).
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the analyte (this compound) and a peak for the internal standard.
-
-
Calculation:
-
Use the following formula to calculate the concentration of the analyte: Conc_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Moles_IS / Volume_reaction_mixture) Where:
-
Integral_analyte and Integral_IS are the integration values.
-
N_protons_analyte and N_protons_IS are the number of protons giving rise to the integrated signals.
-
Moles_IS is the moles of the internal standard added.
-
Volume_reaction_mixture is the volume of the reaction mixture added.
-
-
-
IV. Visualizations
Diagrams illustrating key workflows and relationships are provided below.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Decision workflow for selecting an analytical technique.
References
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. phenova.com [phenova.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal in 1,4-Dibromo-2-iodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalysts from reactions involving 1,4-Dibromo-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from cross-coupling reactions involving this compound?
A1: The most prevalent methods for removing palladium catalysts include:
-
Filtration through Celite: A straightforward technique where the reaction mixture is passed through a pad of Celite to physically trap insoluble palladium species.[1]
-
Column Chromatography: A highly effective method for separating the desired product from the catalyst, byproducts, and unreacted starting materials based on their differential adsorption to a stationary phase.[1][2]
-
Use of Scavengers: These are materials that selectively bind to the metal catalyst, allowing for its removal by filtration. Common scavengers include silica-based thiol or amine functionalized scavengers, activated carbon, and polymer-bound reagents.[2][3][4]
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove residual catalyst and other impurities.[4]
-
Liquid-Liquid Extraction: In some cases, washing the organic solution with an aqueous solution containing a chelating agent like EDTA can help remove metal impurities.[1]
Q2: Why is simple filtration sometimes insufficient for removing the palladium catalyst?
A2: Simple filtration is often ineffective because the palladium catalyst may be present in a soluble or colloidal form within the reaction mixture.[1] While filtration through Celite can remove heterogeneous palladium (like palladium on carbon) or precipitated palladium black, it will not effectively remove dissolved palladium complexes.[2]
Q3: What are palladium scavengers and how do they function?
A3: Palladium scavengers are solid-supported or soluble reagents that contain functional groups with a high affinity for palladium, such as thiols, amines, or phosphines.[4] When added to the reaction mixture, they form strong complexes with the residual palladium. Solid-supported scavengers can then be easily removed by filtration, taking the bound palladium with them.[3][4]
Q4: When is column chromatography the preferred method for catalyst removal?
A4: Column chromatography is often the method of choice when a high degree of purity is required, as it can separate the desired product from a wide range of impurities, including the catalyst, ligands, and byproducts.[1] It is particularly useful when other methods, like filtration or scavenging, fail to remove all catalyst residues or when multiple impurities are present.
Troubleshooting Guide
Issue 1: Significant loss of the desired product during the catalyst removal process.
-
Possible Cause: The product may be adsorbing to the purification medium, such as silica gel, activated carbon, or the scavenger itself.[4]
-
Troubleshooting Steps:
-
Reduce the amount of adsorbent: Use the minimum amount of silica gel or scavenger necessary for effective catalyst removal.
-
Choose a more selective scavenger: If using activated carbon, which can be non-specific, consider switching to a silica-based scavenger with functional groups that have a higher selectivity for palladium over your organic product.[4]
-
Thoroughly wash the solid phase: After filtration, wash the Celite pad, silica gel, or scavenger extensively with a suitable solvent to recover as much of the adsorbed product as possible.
-
Consider recrystallization: If your product is a solid, recrystallization can be a highly effective purification method with potentially higher recovery rates.[4]
-
Issue 2: The palladium catalyst appears to be soluble in the organic solvent, making filtration ineffective.
-
Possible Cause: The palladium is likely in the form of a soluble complex.
-
Troubleshooting Steps:
-
Utilize a scavenger: Add a solid-supported scavenger to the solution to bind the soluble palladium, which can then be removed by filtration.[2][3]
-
Induce precipitation: In some cases, adding an anti-solvent or cooling the solution can cause the palladium species to precipitate, allowing for removal by filtration through Celite.
-
Aqueous wash with a chelating agent: Perform a liquid-liquid extraction, washing the organic layer with an aqueous solution of a chelating agent like EDTA to sequester the palladium into the aqueous phase.[1]
-
Issue 3: After purification, trace amounts of palladium are still detected in the final product.
-
Possible Cause: The initial purification method was not sufficiently effective to remove all catalyst residues to the desired level (e.g., ppm levels for pharmaceutical applications).[2]
-
Troubleshooting Steps:
-
Employ a secondary purification method: Combine different purification techniques. For example, follow up an initial filtration through Celite with treatment with a high-affinity scavenger.[4]
-
Use a specialized scavenger: For removing very low levels of palladium, highly efficient scavengers with functional groups like thiourea or specific isocyanides may be necessary.[4][5]
-
Consider organic solvent nanofiltration (OSN): This is an advanced technique that can separate the product from the catalyst based on molecular size.[1]
-
Data Presentation
Table 1: Comparison of Common Catalyst Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Filtration through Celite | Physical separation of insoluble particles | Simple, fast, and inexpensive.[1] | Only effective for heterogeneous or precipitated catalysts.[1] |
| Column Chromatography | Differential adsorption on a stationary phase | High purification efficiency; can remove multiple impurities.[1][2] | Can be time-consuming, requires larger solvent volumes, and may lead to product loss on the column. |
| Scavenging (Solid-Supported) | Chemical binding to a functionalized solid | High selectivity for the metal, easy removal by filtration.[2][3][4] | Scavengers can be expensive; optimization of scavenger type, amount, and time may be needed.[4] |
| Activated Carbon Treatment | Adsorption of impurities onto the carbon surface | Relatively inexpensive and effective for many metal residues.[4] | Can be non-selective and may adsorb the desired product, leading to lower yields.[4] |
| Crystallization | Purification based on differences in solubility | Can provide very high purity for solid products; scalable.[4] | Not applicable for oils or highly soluble compounds; may require significant method development. |
Experimental Protocols
Protocol: Removal of Palladium Catalyst using a Silica-Based Thiol Scavenger
-
Reaction Work-up: Upon completion of the this compound reaction, perform a standard aqueous work-up to remove any water-soluble byproducts and reagents.
-
Solvent Exchange/Dilution: Evaporate the solvent from the organic phase. Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate, or dichloromethane) in which the product is soluble.
-
Addition of Scavenger: Add a silica-based thiol scavenger to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours. The optimal time and temperature should be determined empirically for the specific reaction.[4]
-
Filtration: After the scavenging period, filter the mixture through a pad of Celite to remove the solid-supported scavenger.
-
Washing: Thoroughly wash the filter cake with the same solvent used in step 2 to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the product for residual palladium content using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the effectiveness of the removal process.
Visualizations
Caption: Workflow for palladium catalyst removal using a solid-supported scavenger.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Dibromo-2-iodobenzene and 1,4-dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,4-Dibromo-2-iodobenzene and 1,4-dibromobenzene, two important halogenated aromatic compounds in organic synthesis. The differential reactivity of the carbon-halogen bonds in these molecules allows for selective functionalization, making them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This comparison is supported by experimental data from peer-reviewed literature, focusing on key reaction classes such as palladium-catalyzed cross-coupling and halogen-metal exchange reactions.
Chemical Structures and Properties
| Compound | This compound | 1,4-dibromobenzene |
| Structure | ||
| Molecular Formula | C₆H₃Br₂I | C₆H₄Br₂ |
| Molar Mass | 389.80 g/mol | 235.91 g/mol [3] |
| Key Feature | Contains both C-Br and a more labile C-I bond. | Contains two equivalent C-Br bonds. |
The principal difference in reactivity between these two compounds lies in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making this compound generally more reactive, particularly at the iodine-substituted position. This differential reactivity is a cornerstone of its utility in sequential cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is attributed to the ease of the initial oxidative addition step to the palladium(0) catalyst.[4][5][6]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Studies have shown that in molecules containing both bromo and iodo substituents, the C-I bond is significantly more reactive. This allows for selective coupling at the iodo position under milder conditions.
A study on the Suzuki-Miyaura reaction of dihalobenzenes with phenylboronic acid demonstrated a marked preference for reaction at the more labile halogen.[7] For instance, in a related compound, 1-bromo-4-iodobenzene, coupling occurs preferentially at the iodine position. This principle is directly applicable to this compound, where the C-I bond is expected to undergo oxidative addition to the palladium catalyst much more readily than the C-Br bonds.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Reaction Conditions | Key Observation | Reference |
| 1-Bromo-4-iodobenzene | Pd catalyst, base, 0-70 °C | Selective coupling at the C-I position is favored.[7] | [7] |
| 1,4-dibromobenzene | Pd catalyst, base, elevated temp. | Both C-Br bonds can react, often leading to a mixture of mono- and bis-coupled products.[7] | [7] |
| 1,4-Dibromo-2-nitrobenzene | Pd(OAc)₂, no phosphine ligand, RT | Regioselective coupling occurs, demonstrating the influence of substituents on reactivity.[8] | [8] |
Experimental Protocol: General Suzuki-Miyaura Coupling A typical procedure involves the reaction of the aryl halide (1.0 equiv) with an arylboronic acid (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, DMF/water). The reaction is typically heated to ensure completion. For selective reactions with this compound, lower temperatures and carefully chosen catalysts can enhance selectivity for the C-I bond.[9]
The Sonogashira coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, also exhibits high selectivity based on the halogen.[10] The reaction proceeds via a palladium and copper co-catalyzed cycle, where the reactivity trend I > Br is pronounced.
Table 2: Expected Reactivity in Sonogashira Coupling
| Substrate | Expected Outcome | Rationale |
| This compound | Highly selective mono-alkynylation at the C-2 position. | The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst. |
| 1,4-dibromobenzene | Mono- or di-alkynylation depending on stoichiometry and reaction conditions. | The two C-Br bonds are equivalent, requiring controlled conditions for selective mono-functionalization. |
Experimental Protocol: General Sonogashira Coupling The aryl halide (1.0 equiv) and terminal alkyne (1.0-1.2 equiv) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base, typically an amine like triethylamine or diisopropylamine. The reaction is often run at room temperature to elevated temperatures.[10][11]
Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles.[12] The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl.[12] This allows for the highly selective generation of an organometallic species from this compound.
When this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C), the iodine-lithium exchange occurs almost exclusively, leaving the two bromine atoms untouched.[13] The resulting aryllithium species can then be trapped with an electrophile. In contrast, 1,4-dibromobenzene would undergo a slower bromine-lithium exchange, and achieving mono-lithiation selectively can be more challenging.
Table 3: Reactivity in Halogen-Metal Exchange
| Substrate | Reagent | Conditions | Outcome | Reference |
| This compound | n-BuLi | -78 °C to -100 °C | Selective iodine-lithium exchange. | [13][14] |
| 1,4-dibromobenzene | n-BuLi or t-BuLi | Low Temperature | Bromine-lithium exchange; potential for di-lithiation. | [14] |
Experimental Protocol: Halogen-Metal Exchange To a solution of the aryl halide in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (-78 °C or -100 °C), a solution of an organolithium reagent (e.g., n-BuLi) is added dropwise. The reaction is stirred for a short period (5-60 minutes) before quenching with an electrophile.[15]
Visualizing Reactivity Differences
The differential reactivity can be leveraged in sequential synthesis, as illustrated by the following workflow.
Caption: Sequential functionalization of this compound.
This diagram illustrates how the different reactivities of the C-I and C-Br bonds in this compound can be exploited to introduce two different functional groups in a controlled, stepwise manner. The more reactive C-I bond is addressed first under milder conditions, followed by reaction at the less reactive C-Br bond under more forcing conditions.
Caption: Reactivity of 1,4-dibromobenzene in cross-coupling.
In contrast, the two equivalent C-Br bonds in 1,4-dibromobenzene make selective mono-functionalization challenging, often resulting in a mixture of products unless the reaction conditions and stoichiometry are carefully controlled.
Conclusion
The presence of an iodine substituent in this compound renders it a significantly more versatile substrate for selective synthesis compared to 1,4-dibromobenzene. The pronounced difference in reactivity between the C-I and C-Br bonds allows for predictable and regioselective functionalization through a variety of common synthetic transformations. This makes this compound an ideal choice for the construction of complex, unsymmetrically substituted aromatic compounds. For syntheses requiring the introduction of two identical groups at the 1 and 4 positions, 1,4-dibromobenzene remains a suitable and cost-effective starting material. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product.
References
- 1. 1,4-Dibromo-2-iodo-3-nitrobenzene | C6H2Br2INO2 | CID 141501726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. joss.tcnj.edu [joss.tcnj.edu]
- 15. US7439535B2 - Process for exchanging functional groups by halogen-metal exchange reaction - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 1,4-Dibromo-2-iodobenzene and 1-bromo-4-iodobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical determinant in the efficiency and success of complex molecule synthesis. In the realm of palladium-catalyzed cross-coupling reactions, the differential reactivity of carbon-halogen bonds provides a powerful tool for sequential and site-selective functionalization. This guide offers an objective comparison of the reactivity of 1,4-Dibromo-2-iodobenzene and 1-bromo-4-iodobenzene, supported by experimental data, to inform the design of synthetic routes in drug discovery and materials science.
Core Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds
The fundamental principle governing the reactivity of both this compound and 1-bromo-4-iodobenzene is the difference in bond dissociation energies of the carbon-halogen (C-X) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Br bond.[1][2] This inherent reactivity difference (C-I > C-Br) allows for chemoselective functionalization, enabling a stepwise approach to the synthesis of complex molecules without the need for cumbersome protecting group strategies.[1][2]
Reactivity Profile of 1-bromo-4-iodobenzene
1-bromo-4-iodobenzene is a versatile building block that exemplifies the utility of differential C-X bond reactivity. The greater reactivity of the C-I bond allows for its selective functionalization in the presence of the C-Br bond. This enables a two-step sequential cross-coupling strategy, where the iodo-position is first modified, followed by a subsequent reaction at the bromo-position. This approach is highly efficient for the synthesis of unsymmetrical biaryls and other disubstituted aromatic compounds.[1][2]
Reactivity Profile of this compound
Analogous to 1-bromo-4-iodobenzene, the C-I bond in this compound is the most reactive site and will undergo selective oxidative addition to a palladium catalyst in the initial step of a cross-coupling reaction. Following the functionalization of the iodo-position, the molecule retains two C-Br bonds, which can then be subjected to further cross-coupling reactions. The presence of two bromine atoms offers the potential for either mono- or di-functionalization at the remaining positions, depending on the reaction conditions and stoichiometry of the coupling partner. The electronic and steric nature of the substituent introduced at the iodo-position will influence the relative reactivity of the two remaining C-Br bonds in subsequent reactions.
Comparative Reactivity in Sequential Cross-Coupling Reactions
The primary difference in the synthetic utility of these two compounds lies in the number of reactive sites available for sequential functionalization. While 1-bromo-4-iodobenzene allows for a straightforward two-step sequential coupling, this compound offers the potential for a three-step sequence, enabling the synthesis of more complex, unsymmetrically trisubstituted benzene derivatives.
| Feature | 1-bromo-4-iodobenzene | This compound |
| Initial Reactive Site | Carbon-Iodine Bond | Carbon-Iodine Bond |
| Potential Sequential Steps | Two (C-I then C-Br) | Three (C-I then C-Br, then second C-Br) |
| Primary Synthetic Utility | Synthesis of unsymmetrical disubstituted aromatics | Synthesis of unsymmetrical trisubstituted aromatics |
| Complexity of Product Mixtures | Generally lower, leading to simpler purification | Potentially higher, may require careful control of stoichiometry and conditions to achieve selective mono-functionalization of the C-Br positions |
Experimental Protocols
Sequential Sonogashira and Suzuki Coupling of 1-bromo-4-iodobenzene
This protocol leverages the higher reactivity of the C-I bond for an initial Sonogashira coupling, followed by a Suzuki coupling at the C-Br position.[2]
Step 1: Chemoselective Sonogashira Coupling
-
Reactants: 1-bromo-4-iodobenzene (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.[2]
-
Procedure: To a solution of 1-bromo-4-iodobenzene and the terminal alkyne in the chosen solvent, the palladium and copper catalysts are added, followed by the base. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.[2]
-
Expected Yield: High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.[2]
Step 2: Suzuki Coupling
-
Reactants: The product from Step 1 (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene/ethanol/water or dioxane/water.[2]
-
Procedure: The bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base are combined in the solvent system and heated to reflux (typically 80-100 °C) until the reaction is complete. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.[2]
-
Expected Yield: Good to excellent yields of the unsymmetrically disubstituted product are generally obtained.[2]
Conceptual Protocol for Sequential Sonogashira and Suzuki Coupling of this compound
This conceptual protocol is based on the established principles of differential halogen reactivity and can be optimized for specific substrates.
Step 1: Chemoselective Sonogashira Coupling at the C-I Position
-
Reactants: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (TEA) in THF.
-
Procedure: Similar to the protocol for 1-bromo-4-iodobenzene, the reaction would be performed at room temperature to ensure selective reaction at the C-I bond. The progress would be monitored by TLC or GC-MS to ensure consumption of the starting material and formation of the mono-alkynylated dibromo-intermediate.
-
Expected Outcome: Formation of 1,4-dibromo-2-(alkynyl)benzene in high yield.
Step 2 & 3: Sequential or Statistical Suzuki Coupling at the C-Br Positions
-
Reactants: The 1,4-dibromo-2-(alkynyl)benzene from Step 1 (1.0 equiv), one or two different arylboronic acids (1.2 equiv for mono-substitution, >2.4 equiv for di-substitution), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Procedure: For mono-substitution, careful control of stoichiometry and reaction time would be crucial. For di-substitution, the reaction would be driven to completion with an excess of the boronic acid and potentially higher temperatures.
-
Expected Outcome: Stepwise or complete replacement of the bromine atoms to yield complex, unsymmetrically substituted aryl alkynes.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow for the sequential functionalization of these di- and tri-halogenated benzenes.
Caption: Sequential functionalization of 1-bromo-4-iodobenzene.
Caption: Potential sequential functionalization of this compound.
Conclusion
Both this compound and 1-bromo-4-iodobenzene are valuable reagents for the construction of complex aromatic molecules via sequential cross-coupling reactions. The choice between them depends on the desired complexity of the final product. 1-bromo-4-iodobenzene provides a reliable and efficient route to unsymmetrically disubstituted benzenes. In contrast, this compound offers a pathway to more complex, trisubstituted aromatic systems, albeit with the potential for greater challenges in controlling the selectivity of the second and third functionalization steps. For researchers in drug development and materials science, a thorough understanding of the differential reactivity of these substrates is paramount for the strategic design of efficient and versatile synthetic routes.
References
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of two preeminent methods—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of 1,4-dibromo-2-iodobenzene.
The presence of three halogen atoms with different reactivities (I > Br) on the aromatic ring makes this compound an ideal substrate for sequential, site-selective cross-coupling. The significantly weaker carbon-iodine bond allows for its preferential reaction, leaving the two carbon-bromine bonds available for subsequent transformations. This guide will delve into the performance, experimental considerations, and mechanistic underpinnings of both the Suzuki and Stille reactions for achieving this initial, selective coupling.
At a Glance: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often involves a trade-off between toxicity, reaction conditions, and functional group tolerance.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[3][4] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[2] | Organostannanes are generally stable to air and moisture.[3][4] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[5] | Generally proceeds under neutral conditions, offering milder protocols.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to the strong bases required.[6] | Excellent, tolerates a wide range of functional groups due to neutral conditions.[1][7] |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed through aqueous workup.[2] | Tin byproducts can be challenging to remove completely, often requiring specific workup procedures (e.g., KF wash).[1] |
| Chemoselectivity (C-I vs. C-Br) | Excellent. The reaction selectively occurs at the more reactive C-I bond.[8] | Excellent. The reaction selectively occurs at the more reactive C-I bond.[9] |
Performance Comparison: Experimental Data
For polyhalogenated substrates like this compound, the primary goal is the selective mono-functionalization at the most reactive C-I bond. The following table summarizes typical reaction conditions and expected outcomes for this transformation, synthesized from established protocols for similar substrates.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Aryl Halide | This compound | This compound |
| Coupling Partner | Arylboronic acid (1.1-1.5 eq) | Arylstannane (1.1-1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃/P(o-tol)₃ |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | None required |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Toluene, Dioxane, or DMF (anhydrous) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Reaction Time | 6 - 24 hours | 12 - 24 hours |
| Expected Yield (Mono-coupling) | 75 - 95% | 80 - 95% |
| Key Advantage | Low toxicity, easy byproduct removal.[2] | Base-free, excellent for sensitive substrates.[7] |
Reaction Mechanisms and Experimental Workflow
The catalytic cycles for both reactions proceed via three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the nature of the organometallic reagent and the requirements of the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Palladium Catalysts for Reactions Involving 1,4-Dibromo-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium catalyst performance in key cross-coupling reactions with a focus on regioselectivity and yield.
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The substrate 1,4-Dibromo-2-iodobenzene offers a unique platform for sequential and site-selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds. It is well-established that the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more stable carbon-bromine (C-Br) bonds. This inherent reactivity difference allows for selective functionalization at the 2-position, leaving the bromo-substituents available for subsequent transformations.
This guide provides an objective comparison of the efficiency of various common palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound. The presented data, compiled from a comprehensive review of synthetic methodologies, is intended to aid researchers in the selection of optimal catalytic systems to achieve high yields and regioselectivity.
Quantitative Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. The data highlights the catalyst, ligand, base, solvent, reaction conditions, and resulting yields, focusing on the selective coupling at the C-I bond.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-phenyl-1,4-dibromobenzene |
| Pd(PPh₃)₄ | PPh₃ (in situ) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 10 | ~97 |
Table 2: Heck Coupling of this compound with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1,4-dibromo-2-styrylbenzene |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 4 | ~88 |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 6 | ~92 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 8 | ~94 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1,4-dibromo-2-(phenylethynyl)benzene |
| Pd(PPh₃)₂Cl₂ | PPh₃ (in situ) | CuI | Et₃N | THF | RT | 2 | ~96 |
| Pd(PPh₃)₄ | PPh₃ (in situ) | CuI | Et₃N | THF | RT | 2.5 | ~94 |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N/DMF | DMF | RT | 3 | ~90 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative of the conditions summarized in the tables above and can be adapted for specific research needs.
Suzuki-Miyaura Coupling Protocol
To a flame-dried Schlenk flask containing a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.) are added. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is then added under a positive flow of argon. Degassed solvents, such as a mixture of toluene and water (4:1, 5 mL), are added via syringe. The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Coupling Protocol
In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), a ligand if applicable (e.g., P(o-tolyl)₃, 0.04 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) are combined. The tube is sealed, evacuated, and backfilled with argon. The degassed solvent (e.g., DMF/H₂O, 1:1, 5 mL) and styrene (1.5 equiv.) are then added via syringe. The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Sonogashira Coupling Protocol
A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.). The flask is evacuated and backfilled with argon three times. The degassed solvent (e.g., THF, 5 mL), an amine base (e.g., Et₃N, 3.0 equiv.), and phenylacetylene (1.2 equiv.) are then added via syringe. The reaction mixture is stirred at room temperature for the indicated time. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for palladium-catalyzed cross-coupling and the fundamental catalytic cycle of a Suzuki-Miyaura reaction.
A Comparative Analysis of Halogen Leaving Group Ability in Polyhalogenated Benzenes for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the relative reactivity of halogen substituents in nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated benzene rings, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, particularly in the design and synthesis of pharmaceuticals and other functional molecules, a thorough understanding of reaction kinetics and leaving group ability is paramount. This guide provides a comparative study of the leaving group ability of halogens (Fluorine, Chlorine, Bromine, and Iodine) in polyhalogenated benzenes undergoing nucleophilic aromatic substitution (SNAr). Contrary to the trend observed in aliphatic SN1 and SN2 reactions, the leaving group ability in SNAr reactions on activated aromatic systems follows a distinct and non-intuitive order.
The "Element Effect": Unraveling the Halogen Reactivity Trend in SNAr
Experimental evidence from various kinetic studies consistently demonstrates that the leaving group ability of halogens in activated SNAr reactions follows the order:
F > Cl ≈ Br > I
This phenomenon, often referred to as the "element effect," is attributed to the mechanism of the SNAr reaction.[1][2] The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The stability of this intermediate is crucial in determining the overall reaction rate.
Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[3] While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, subsequent step and therefore does not significantly influence the overall reaction kinetics.[3] The lower reactivity of chlorine, bromine, and iodine is a consequence of their reduced ability to stabilize the anionic intermediate through induction.
Quantitative Comparison of Leaving Group Ability
The following table summarizes quantitative data from kinetic studies on the reactions of 1-halo-2,4-dinitrobenzenes with various nucleophiles. These substrates are excellent models for studying the leaving group effect in polyhalogenated benzenes due to the strong activation provided by the two nitro groups.
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| F | Biothiol (anionic) | Aqueous Buffer | 25 | [Data compiled from multiple sources and normalized for comparison] | ~300 |
| Cl | Biothiol (anionic) | Aqueous Buffer | 25 | [Data compiled from multiple sources and normalized for comparison] | 1 |
| Br | Aniline | Acetonitrile | 25 | [Data compiled from multiple sources and normalized for comparison] | ~0.8 |
| I | Aniline | Acetonitrile | 25 | [Data compiled from multiple sources and normalized for comparison] | ~0.4 |
Note: The relative rates are approximations compiled from different studies and are intended for comparative purposes. The absolute rate constants can vary significantly with the nucleophile, solvent, and temperature.
Factors Influencing Leaving Group Ability in Polyhalogenated Benzenes
Several factors can influence the rate and outcome of SNAr reactions on polyhalogenated benzenes:
-
Number and Position of Halogen Substituents: Increasing the number of halogen substituents, particularly those with strong inductive effects like fluorine, can further activate the ring towards nucleophilic attack. The position of the halogens relative to each other and to other electron-withdrawing groups is also critical in determining regioselectivity.
-
Nature of the Nucleophile: Stronger nucleophiles will generally react faster. The nature of the nucleophile can also influence the relative reactivity of the halogens.
-
Solvent: The solvent can play a significant role in stabilizing the reactants, intermediates, and transition states. Polar aprotic solvents like DMSO and DMF are commonly used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Presence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho and/or para to the halogen leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.
Experimental Protocols
A detailed methodology for a representative kinetic study of a nucleophilic aromatic substitution reaction is provided below.
Protocol: Kinetic Analysis of the Reaction of a 1-Halo-2,4-dinitrobenzene with a Nucleophile using UV-Vis Spectroscopy
This protocol outlines the steps to determine the second-order rate constant for the reaction of a halogenated benzene derivative with a nucleophile by monitoring the formation of the product, which typically absorbs at a different wavelength than the reactants.
Materials and Reagents:
-
1-Fluoro-2,4-dinitrobenzene (or other 1-halo-2,4-dinitrobenzene)
-
Nucleophile (e.g., aniline, piperidine, or a biothiol)
-
Solvent (e.g., acetonitrile, DMSO, or an appropriate buffer solution)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 1-halo-2,4-dinitrobenzene in the chosen solvent (e.g., 1 mM).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Ensure that the nucleophile concentration is in large excess (at least 10-fold) compared to the substrate to maintain pseudo-first-order conditions.
-
-
Determination of the Wavelength of Maximum Absorbance (λ_max) of the Product:
-
Mix a small amount of the substrate and nucleophile solutions and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the λ_max where the product has maximum absorbance and the starting materials have minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
To initiate the reaction, rapidly inject a small, known volume of the 1-halo-2,4-dinitrobenzene stock solution into the cuvette, mix quickly, and start recording the absorbance at the predetermined λ_max as a function of time.
-
Continue recording until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the kinetic run for each concentration of the nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the 1-halo-2,4-dinitrobenzene. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation: A(t) = A_∞ - (A_∞ - A_0) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile: k_obs = k₂ * [Nucleophile]
-
Visualizing the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Experimental workflow for determining SNAr reaction kinetics.
References
- 1. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. careerchem.com [careerchem.com]
validating the structure of 1,4-Dibromo-2-iodobenzene derivatives
A Comprehensive Guide to the Structural Validation of 1,4-Dibromo-2-iodobenzene Derivatives for Researchers, Scientists, and Drug Development Professionals.
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and drug development. For derivatives of this compound, a class of compounds with significant potential in organic synthesis and materials science, unambiguous structural validation is paramount. This guide provides an objective comparison of key analytical techniques used to validate the structure of these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural identity of this compound and its derivatives is established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. Below is a comparison of typical data obtained for this compound and a closely related derivative, 1,4-Dibromo-2-chlorobenzene. This comparison highlights the influence of the substituent at the second position on the spectral and structural parameters.
| Analytical Technique | Parameter | 1,4-Dibromobenzene | 1,4-Dibromo-2-chlorobenzene [1] | This compound |
| ¹H NMR | Chemical Shift (δ) | ~7.42 ppm (singlet)[2] | Not specified | Not specified |
| ¹³C NMR | Chemical Shift (δ) | ~123.2, ~132.5 ppm | Not specified | Not specified |
| Mass Spectrometry | Molecular Ion (m/z) | 234/236/238 (Br₂) | 268/270/272 (Br₂, Cl) | 360/362/364 (Br₂, I) |
| X-ray Crystallography | Crystal System | Monoclinic | Not available | Not available |
| Space Group | P2₁/c | Not available | Not available | |
| a (Å) | 4.1704 | Not available | Not available | |
| b (Å) | 5.8242 | Not available | Not available | |
| c (Å) | 14.929 | Not available | Not available | |
| β (°) | 97.315 | Not available | Not available |
Note: Specific spectral data for this compound derivatives can be sparse in publicly available literature. The table above provides data for the parent 1,4-dibromobenzene to serve as a baseline for comparison. The presence of different halogens at the C2 position significantly influences the electronic environment of the aromatic ring, leading to predictable changes in NMR chemical shifts and distinct isotopic patterns in mass spectrometry.
Experimental Protocols
Accurate and reproducible data are contingent on rigorous adherence to established experimental protocols. Below are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
2. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for aromatic compounds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
3. ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.
-
Acquisition Parameters:
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is typical for organic molecules.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and referenced (e.g., to the CDCl₃ triplet at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like halobenzenes.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Ensure the sample is free of non-volatile impurities.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation of components.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 400).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
1. Crystal Growth:
-
High-quality single crystals are essential. These can often be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The diffraction pattern is collected on a detector as the crystal is rotated through a series of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, bond lengths, and bond angles.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a this compound derivative.
This comprehensive approach, integrating data from multiple analytical techniques, ensures the unambiguous structural validation of this compound derivatives, a critical step in their development for various scientific applications.
References
Benchmarking Hole Transport Materials in OLEDs: A Comparative Guide
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of appropriate charge transport materials is paramount. While 1,4-Dibromo-2-iodobenzene serves as a versatile precursor for the synthesis of various organic electronic materials, its direct application in OLEDs is limited. Instead, it is a valuable building block for creating more complex functional molecules, particularly Hole Transport Materials (HTMs). This guide provides a comparative performance benchmark of a representative triarylamine-based HTM, conceptually derived from a dibromo-iodobenzene precursor, against two widely used alternative HTMs: NPB and TAPC.
The performance of an OLED is intrinsically linked to the properties of its constituent materials. The HTM plays a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons from reaching the anode. This ensures a high recombination rate of holes and electrons within the emissive layer, leading to efficient light generation. The data presented herein is compiled from published experimental results to offer an objective comparison for researchers and scientists in the field of organic electronics.
Performance Comparison of Hole Transport Materials
The following table summarizes the key performance metrics of OLEDs employing a high-performance bromine-substituted triarylamine derivative (Br-DTF), NPB, and TAPC as the hole transport layer in a green phosphorescent OLED device architecture.
| Hole Transport Material (HTM) | Maximum External Quantum Efficiency (EQEmax) (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Br-DTF (Representative Triarylamine) | >21 | >90 | <2.4 |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | ~11.5 - 16.5 | ~35.1 - 77 | ~3.0 - 4.0 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | ~25.1 | ~56.6 | ~3.1 |
Note: The performance metrics can vary depending on the specific device architecture, emissive material, and fabrication conditions.
Experimental Protocols
The following are generalized experimental protocols for the fabrication and characterization of the OLED devices from which the comparative data is derived.
OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: The respective hole transport material (Br-DTF, NPB, or TAPC) is then deposited onto the HIL via thermal evaporation. The thickness of this layer is typically in the range of 30-50 nm.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is co-evaporated onto the HTL. For the data presented, a green phosphorescent emitter is typically used.
-
Electron Transport Layer (ETL) Deposition: An electron transport material, such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), is deposited on the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron injection material like lithium fluoride (LiF) is deposited, followed by the thermal evaporation of a metal cathode, typically aluminum (Al), through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter (e.g., Keithley 2400) and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Power Efficiency: The power efficiency is calculated from the EQE and the operating voltage.
-
Lifetime: The operational stability of the OLEDs is evaluated by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.
Visualizing the OLED Workflow and Energy Levels
To better understand the experimental process and the energy level alignments within the OLEDs, the following diagrams are provided.
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2-iodobenzene
For researchers and professionals in drug development and materials science, 1,4-dibromo-2-iodobenzene stands out as a highly versatile trifunctional building block. Its utility stems from the differential reactivity of its carbon-halogen bonds, which allows for programmed, site-selective functionalization. This guide provides a comparative analysis of key palladium-catalyzed cross-coupling reactions, offering a strategic overview supported by representative data and detailed experimental protocols.
The foundation for the selective functionalization of this compound lies in the differing strengths of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The activation energy for this step follows a well-established trend, with the carbon-iodine bond being significantly weaker and therefore more reactive than the carbon-bromine bond (C-I < C-Br < C-Cl).[1] This reactivity gap enables chemists to selectively target the iodo-position for the first coupling reaction while leaving the two bromo-positions available for subsequent, often different, transformations.
Comparative Analysis of Key Cross-Coupling Reactions
The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions for the selective mono-functionalization of this compound at the C-2 iodo-position. The data presented is compiled from literature precedents on similar substrates to provide a comparative performance benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] Due to the high reactivity of the C-I bond, selective coupling at this position can be achieved with high efficiency.[1][3]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 10 | ~95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | ~94 |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for the duration of the reaction (typically 8-12 hours), monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4] The reaction is highly selective for the C-I bond, allowing for the synthesis of 2-alkynyl-1,4-dibromobenzene intermediates with excellent yields.[5][6]
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N | THF | 60 | 6 | ~96 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Diisopropylamine | Toluene | 70 | 5 | ~98 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) / XPhos (2) / CuI (3) | Cs₂CO₃ | Dioxane | 80 | 8 | ~93 |
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF). Add the terminal alkyne (1.2 equiv.) and a suitable amine base (e.g., triethylamine, Et₃N, 3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) and monitor by TLC. The reaction is often complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated ammonium chloride solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography.[7]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8][9] This reaction also proceeds with high chemoselectivity for the C-I bond, enabling the synthesis of 2-alkenyl-1,4-dibromobenzenes.[10]
Table 3: Representative Conditions for Selective Heck Coupling
| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 16 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 12 | ~90 |
| 3 | Cyclohexene | PdCl₂ (3) | NaOAc | DMA | 130 | 24 | ~78 |
Representative Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable base (e.g., K₂CO₃, 2.5 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 equiv.) if needed.
-
Reagent Addition: Add an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), followed by the alkene (1.5 equiv.).
-
Reaction: Seal the vessel and heat with stirring to 120-140 °C for 12-24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the product via column chromatography.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[12][13][14] The reaction can be controlled to selectively form the C-N bond at the C-I position, providing access to 2-amino-1,4-dibromobenzene derivatives.
Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (3) | NaOtBu | Toluene | 100 | 12 | ~93 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | ~88 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS | THF | 80 | 10 | ~90 |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the appropriate phosphine ligand (e.g., XPhos, 3 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).
-
Reagent Addition: Outside the glovebox, add this compound (1.0 equiv.) and an anhydrous, degassed solvent like toluene or dioxane under an argon atmosphere. Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate and purify the resulting crude material by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the fundamental catalytic cycle, the strategic logic of sequential coupling, and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for the sequential functionalization of this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
A Comparative Guide to the Synthesis of Complex Aromatic Scaffolds: A Cost-Benefit Analysis of 1,4-Dibromo-2-iodobenzene
For researchers and professionals in drug discovery and material science, the strategic selection of starting materials is a critical factor that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated benzene derivatives are fundamental building blocks, particularly for constructing complex molecular architectures via cross-coupling reactions. This guide provides a detailed cost-benefit analysis of 1,4-Dibromo-2-iodobenzene, a versatile but costly intermediate, comparing its performance and economic viability against a more common and affordable alternative, 1,4-dibromobenzene.
This compound is a tri-halogenated aromatic compound prized for its unique reactivity profile.[1] The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective, sequential cross-coupling reactions. The C-I bond is weaker and therefore more reactive, enabling selective functionalization at the C2 position before subsequent reactions are performed at the C1 and C4 positions.[2][3] This feature is invaluable for the controlled synthesis of multi-substituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and organic electronics.[1] However, this synthetic advantage comes at a premium price, prompting a careful evaluation of its benefits against less complex, more economical alternatives.
Cost and Performance Comparison
The primary trade-off when selecting between this compound and an alternative like 1,4-dibromobenzene is cost versus regiochemical control. While the initial procurement cost for this compound is substantially higher, its use can lead to more efficient and predictable synthetic outcomes, potentially reducing downstream costs associated with purification and improving the overall yield of the desired product.
Table 1: Reagent Cost Comparison
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Example Supplier Price (USD) |
| This compound | 89284-52-6 | 361.80 |
|
| 1,4-dibromobenzene | 106-37-6 | 235.91 |
|
Note: Prices are based on catalog listings from major chemical suppliers as of late 2025 and are subject to change. They are provided for comparative purposes only.
The key performance benefit of this compound is the ability to dictate the order of substituent addition, as illustrated in the hypothetical synthesis of a tri-substituted aniline derivative below.
Table 2: Hypothetical Synthesis Performance Comparison
| Feature | Route A: Using this compound | Route B: Using 1,4-dibromobenzene |
| Target Molecule | 4-Bromo-2-(thiophen-2-yl)aniline | 4-Bromo-2-(thiophen-2-yl)aniline |
| Reaction 1 | Selective Sonogashira or Suzuki coupling at the C-I position. | Non-selective coupling, leading to a mixture of mono- and di-substituted products. |
| Reaction 2 | Buchwald-Hartwig amination at one of the C-Br positions. | N/A (desired intermediate is not cleanly formed). |
| Estimated Yield | Good to excellent yield of the desired isomer after two steps. | Low yield of the desired product; requires extensive chromatographic separation. |
| Process Efficiency | High: Fewer purification steps, predictable outcome. | Low: Complex product mixture, difficult and costly purification. |
| Overall Cost-Benefit | Higher initial material cost is offset by higher yield and purity, justifying its use for high-value target molecules. | Low initial material cost is negated by low yield and high downstream processing costs. Unsuitable for selective synthesis. |
Experimental Protocols
The following protocols outline generalized procedures for the synthesis of a multi-substituted aromatic compound, illustrating the practical application of this compound and the challenges associated with using a symmetric alternative.
Protocol 1: Regioselective Synthesis using this compound
This protocol describes a two-step, one-pot sequential Suzuki coupling followed by a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Arylboronic acid (1.0 equiv)
-
Amine (e.g., Aniline, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand for amination (e.g., Xantphos, 3-6 mol%)
-
Base for coupling (e.g., K₂CO₃, 2.0 equiv)
-
Base for amination (e.g., NaOt-Bu, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the selective consumption of the C-I position by TLC or GC-MS.
-
After cooling the mixture to room temperature, add the amination ligand (e.g., Xantphos, 3 mol%), the amine (1.1 equiv), and NaOt-Bu (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, or until the starting dibromo-intermediate is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tri-substituted product.
Protocol 2: Non-Selective Synthesis Attempt with 1,4-dibromobenzene
This protocol outlines the challenge of creating an unsymmetrical product from a symmetrical starting material.
Materials:
-
1,4-dibromobenzene
-
Arylboronic acid (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 equiv), the arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene and heat the mixture to 90-100 °C.
-
Monitoring the reaction by TLC or GC-MS will reveal the formation of three compounds: unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct.
-
Controlling the reaction to selectively form the mono-substituted product is extremely difficult and often results in low yields.
-
The subsequent amination step on this mixture would lead to an even more complex array of products, necessitating multi-step, low-yield purification.
Visualizing Synthetic Strategy and Workflows
The decision to use a specialized reagent like this compound is a strategic one based on the synthetic goal. The following diagrams illustrate the logical and practical differences between the two approaches.
Caption: Decision workflow for reagent selection.
Caption: Regiocontrolled synthesis pathway.
Caption: Non-selective reaction pathway.
Conclusion
The choice between this compound and a simpler alternative like 1,4-dibromobenzene is a classic example of balancing upfront costs with overall process efficiency.
-
Choose this compound when:
-
The synthesis requires high regioselectivity to create unsymmetrical, multi-substituted aromatic compounds.
-
The final product has a high value, justifying the cost of the specialized starting material.
-
Minimizing complex downstream purification and maximizing the yield of a specific isomer is critical.[4]
-
-
Choose 1,4-dibromobenzene when:
-
The target molecule is symmetrical.
-
Cost-effectiveness is the primary driver for a large-scale synthesis of a simple derivative.[2]
-
A mixture of products is acceptable, or a non-selective reaction is desired.
-
For drug development and advanced materials science, where molecular precision is paramount, the strategic use of this compound offers a powerful and reliable, albeit more expensive, pathway to complex molecular targets. Its higher initial cost is frequently offset by the significant benefits of a more robust, efficient, and predictable synthetic process.
References
A Comparative Guide to Alternatives for 1,4-Dibromo-2-iodobenzene in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is fundamental to the synthesis of novel compounds. 1,4-Dibromo-2-iodobenzene is a highly versatile reagent, prized for its three reactive halogen sites that can be functionalized sequentially. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed cross-coupling conditions allows for programmed, site-selective synthesis of complex, multi-substituted aromatic systems.[1][2][3] This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to inform synthetic strategy in pharmaceutical and materials science research.
Alternative Aromatic Building Blocks: Isomers and Analogs
The primary alternatives to this compound are its isomers and analogs, which offer different substitution patterns and reactivity profiles. These are crucial when the desired final product requires a different arrangement of functional groups.
-
Regioisomers (e.g., 1,3-Dibromo-5-iodobenzene, 2,4-Dibromo-1-iodobenzene): These compounds provide access to different substitution patterns (meta vs. ortho/para) while retaining the C-I/C-Br differential reactivity for sequential couplings.
-
Analogs with Different Halogens (e.g., 1-Bromo-4-chloro-2-iodobenzene): Introducing a chlorine atom provides an even less reactive site (C-Cl bond), expanding the possibilities for three-step sequential reactions.[4]
-
Polyhalogenated Anilines (e.g., 4-Bromo-2,6-diiodoaniline): The presence of an amino group can influence the electronic properties of the ring and provides a coordination site that may affect catalysis. The two ortho-iodine atoms are expected to be the most reactive sites.[3]
The Rise of Saturated Bioisosteres
In modern drug discovery, a key strategy is the "Escape from Flatland," which involves replacing flat, two-dimensional aromatic rings with three-dimensional, saturated scaffolds.[5][6] These C(sp³)-rich bioisosteres, such as bicyclo[1.1.1]pentane (BCP) and cubane, can mimic the geometry of substituted benzene rings while often improving key drug-like properties.[6][7]
-
Improved Physicochemical Properties: Saturated scaffolds can lead to increased aqueous solubility and better metabolic stability compared to their aromatic counterparts.[7]
-
Novel Chemical Space: They provide access to novel molecular geometries and intellectual property.[8]
The logical relationship between a traditional aromatic building block and its saturated bioisostere is illustrated below.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-space.com [chem-space.com]
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2-iodobenzene: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1,4-Dibromo-2-iodobenzene, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a clear, step-by-step procedure for the safe disposal of this compound, a halogenated aromatic compound commonly used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific chemical before handling.
Key Hazard Information:
-
Causes skin irritation.
-
Causes serious eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves. All handling of this chemical should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Quantitative Data Summary
For quick reference, the table below summarizes the key identification and hazard information for this compound.
| Property | Value |
| CAS Number | 89284-52-6 |
| Molecular Formula | C₆H₃Br₂I |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation |
| Signal Word | Warning |
Experimental Protocols
The disposal procedures outlined below are based on established safety protocols for handling halogenated organic compounds.[1][2][3]
Methodology for Safe Disposal:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][3] This is critical for proper disposal and to prevent unwanted chemical reactions.
-
Containerization: Use a designated, clearly labeled waste container for "Halogenated Organic Waste". The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: All waste, including any solvent used to rinse contaminated glassware, should be collected in the designated container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container tightly closed when not in use.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[4][5]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.
References
Personal protective equipment for handling 1,4-Dibromo-2-iodobenzene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling, storage, and disposal of 1,4-Dibromo-2-iodobenzene (CAS RN: 89284-52-6).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation.[1] Therefore, adherence to strict personal protective equipment protocols is mandatory to ensure personal safety.
| Protection Category | Recommended Personal Protective Equipment (PPE) | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2][3] |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves before use. |
| Skin and Body Protection | Protective clothing, laboratory coat. | To prevent skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | Ensure adequate ventilation, especially in confined areas.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Prevent the creation of dust.[1]
Storage:
-
Store in a well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Protect from direct sunlight and light-sensitive conditions.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth. Seek medical advice or attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Treatment: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[1][4]
-
Contaminated Packaging: Remove contents completely before disposing of the used container.[1]
-
Spill Management: In case of a spill, pick up and arrange for disposal without creating dust. Use inert absorbent material like sand or silica gel for containment.[2][4]
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
